molecular formula C10H15F2N2O13P3S B610303 PSB-1114 tetrasodium

PSB-1114 tetrasodium

カタログ番号: B610303
分子量: 534.22 g/mol
InChIキー: DFGBPSGNGNHNQM-XVFCMESISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PSB1114 is a potent, selective P2Y2 agonist (EC50 = 0.134 μM). PSB1114 displays >60-fold selectivity versus P2Y4 and P2Y6 receptors.

特性

IUPAC Name

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBPSGNGNHNQM-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N2O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action for PSB-1114 tetrasodium (B8768297). It is important to clarify from the outset that, contrary to some initial postulations, PSB-1114 is not a P2Y12 receptor antagonist. Instead, extensive pharmacological research has definitively characterized PSB-1114 as a potent and selective agonist for the P2Y2 receptor.[1][2][3] This guide will detail its true mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a thorough understanding for research and drug development applications.

PSB-1114 is a chemically stable analog of uridine (B1682114) 5'-triphosphate (UTP) that has been structurally modified to enhance its stability against enzymatic degradation by ectonucleotidases.[1] This property, combined with its high potency and selectivity for the P2Y2 receptor, makes it a valuable pharmacological tool for investigating P2Y2-mediated signaling pathways.[1]

Core Mechanism of Action: P2Y2 Receptor Agonism

PSB-1114 exerts its effects by binding to and activating the P2Y2 receptor, a G protein-coupled receptor (GPCR) that is endogenously activated by extracellular nucleotides like ATP and UTP.[4][5] The P2Y2 receptor is coupled to the Gq/11 family of G proteins.[4][6]

Upon agonist binding, such as with PSB-1114, the P2Y2 receptor undergoes a conformational change, leading to the activation of its associated Gq/11 protein. This initiates a downstream signaling cascade, as illustrated in the diagram below. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][8] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses.[4] These responses are tissue-specific and can include processes such as ion transport, cell migration, proliferation, and inflammation.[4][9][10]

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 (Agonist) P2Y2R P2Y2 Receptor PSB1114->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_ER->Ca_ion Releases Ca_ion->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Ion Transport, Proliferation) PKC->Cellular_Response Mediates

P2Y2 Receptor Signaling Pathway

Quantitative Pharmacological Data

The potency and selectivity of PSB-1114 have been quantified in various studies. This data is crucial for designing experiments and interpreting results. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

CompoundTarget ReceptorPotency (EC50)Selectivity vs. P2Y4Selectivity vs. P2Y6Reference
PSB-1114 P2Y2 134 nM >50-fold >50-fold [1][2]
PSB-1114P2Y49.3 µM--[1][2]
PSB-1114P2Y67.0 µM--[1][2]

As the table indicates, PSB-1114 is a potent agonist at the P2Y2 receptor with an EC50 value of 134 nM.[1][2] It demonstrates significant selectivity, being over 50-fold more potent for the P2Y2 receptor compared to the related P2Y4 and P2Y6 receptors.[1][2]

Experimental Protocols

The characterization of PSB-1114 as a P2Y2 agonist has been primarily achieved through in vitro functional assays, particularly calcium mobilization assays.

Calcium Mobilization Assay

This assay is a common method for studying GPCRs that signal through the Gq pathway, such as the P2Y2 receptor.[8][11] The principle is to measure the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of PSB-1114 at the human P2Y2 receptor.

Materials and Methods:

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the human P2Y2 receptor.[12][13] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and allowed to adhere overnight.[14]

  • Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time (e.g., 60 minutes) at 37°C.[11][14] This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Preparation: A dilution series of PSB-1114 tetrasodium is prepared in the assay buffer.

  • Fluorescence Measurement: The microplate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.[11][14]

  • Agonist Addition and Data Acquisition: The instrument adds the various concentrations of PSB-1114 to the wells while simultaneously monitoring the fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.

  • Data Analysis: The peak fluorescence response for each concentration of PSB-1114 is determined. These values are then plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value is calculated from this curve using a nonlinear regression model (e.g., four-parameter logistic fit).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture P2Y2-expressing cells (e.g., HEK293) B 2. Seed cells into a 96-well plate A->B C 3. Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) B->C E 5. Add PSB-1114 to wells using a FLIPR instrument C->E D 4. Prepare serial dilutions of PSB-1114 D->E F 6. Measure kinetic fluorescence changes E->F G 7. Plot dose-response curve F->G H 8. Calculate EC50 value G->H

Calcium Mobilization Assay Workflow

Conclusion

This compound is a potent and selective P2Y2 receptor agonist, not a P2Y12 antagonist. Its mechanism of action involves the activation of the Gq/PLC/IP3 signaling pathway, leading to an increase in intracellular calcium levels. The stability and selectivity of PSB-1114 make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the P2Y2 receptor. A thorough understanding of its true mechanism is essential for the accurate design and interpretation of pharmacological studies and for its potential application in drug development.

References

PSB-1114 Tetrasodium: A Potent and Selective P2Y2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

PSB-1114 tetrasodium (B8768297) has emerged as a valuable pharmacological tool for studying the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2][3] This guide provides a comprehensive overview of PSB-1114, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Core Properties of PSB-1114 Tetrasodium

PSB-1114 is a potent and subtype-selective agonist for the P2Y2 receptor, demonstrating significantly lower activity at other P2Y receptor subtypes.[1][2][3] Its enzymatic stability further enhances its utility in experimental settings.[1][3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its potency and selectivity.

LigandReceptorParameterValueReference
PSB-1114P2Y2EC50134 nM[1][2][3]
PSB-1114P2Y4EC509.3 µM[1][2][3]
PSB-1114P2Y6EC507.0 µM[1][2][3]

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by an agonist such as PSB-1114 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[4][5] These events ultimately modulate a variety of cellular responses.[4][5]

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response leads to PSB1114 PSB-1114 PSB1114->P2Y2 binds Gq->PLC activates

P2Y2 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of PSB-1114 as a P2Y2 receptor agonist.

Cell Culture and Transfection
  • Cell Line: Human astrocytoma cell line 1321N1, which does not endogenously express P2Y receptors, is a common choice.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For receptor expression, cells are transiently transfected with a plasmid encoding the human P2Y2 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Calcium Mobilization Assay

This assay is a primary method for determining the potency (EC50) of P2Y2 receptor agonists.

  • Cell Preparation: Transfected cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Agonist Addition: The dye-containing solution is removed, and cells are washed with buffer. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation). PSB-1114 is then added at various concentrations.

  • Data Acquisition: Fluorescence is measured kinetically for a period of 1-3 minutes following agonist addition. The peak fluorescence intensity is used to determine the response.

  • Data Analysis: The change in fluorescence is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Receptor Selectivity Assay

To determine the selectivity of PSB-1114, the calcium mobilization assay is repeated using cell lines individually expressing other P2Y receptor subtypes (e.g., P2Y4 and P2Y6). The EC50 values obtained for these receptor subtypes are then compared to the EC50 for P2Y2.

Experimental Workflow for P2Y2 Agonist Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a novel P2Y2 receptor agonist.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Validation HTS High-Throughput Screening (e.g., Calcium Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (EC50 Determination) Hit_ID->Dose_Response Confirmed Hits Selectivity Selectivity Profiling (vs. other P2Y subtypes) Dose_Response->Selectivity In_Vitro In Vitro Functional Assays (e.g., Cell Migration) Selectivity->In_Vitro Potent & Selective Leads In_Vivo In Vivo Models (if applicable) In_Vitro->In_Vivo Compound_Library Compound Library Compound_Library->HTS

Workflow for P2Y2 Agonist Discovery

References

An In-depth Technical Guide to PSB-1114 Tetrasodium: A Potent and Selective P2Y2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of PSB-1114 tetrasodium (B8768297). It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, with a focus on purinergic signaling. This document includes summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Properties

PSB-1114 tetrasodium, chemically known as 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt, is a synthetic organic compound.[1] It is a structurally modified analog of Uridine-5'-triphosphate (UTP). The key modifications, the 4-thio substitution on the uracil (B121893) base and the β,γ-difluoromethylene bridge in the triphosphate chain, confer enhanced enzymatic stability and receptor subtype selectivity.[2]

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Structure of PSB-1114
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt[1]
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S[1][3]
Molecular Weight 622.14 g/mol [2][3]
CAS Number 1657025-60-9[1][3]
Purity ≥98% (HPLC)[1]
Solubility Soluble in water[1]
Storage Store at -20°C as a powder.[3]

Pharmacological Properties

This compound is a potent and selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR).[2] Its enzymatic stability makes it a valuable tool for studying P2Y₂ receptor signaling.[2]

Receptor Agonist Activity and Selectivity

The agonist activity of this compound has been characterized at several P2Y receptor subtypes. The quantitative data for its potency (EC₅₀) are summarized in the following table.

Receptor SubtypeEC₅₀Selectivity vs. P2Y₂Reference
P2Y₂ 134 nM-[2][3]
P2Y₄ 9.3 µM>50-fold[2][3]
P2Y₆ 7.0 µM>50-fold[2][3]

Signaling Pathways

Activation of the P2Y₂ receptor by this compound initiates a cascade of intracellular signaling events. The P2Y₂ receptor couples to multiple G-protein subtypes, primarily Gq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 P2Y2 P2Y₂ Receptor PSB1114->P2Y2 binds Gq11 Gq/11 P2Y2->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

P2Y₂ Receptor Signaling Pathway

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and pharmacological characterization of P2Y₂ receptor agonists like this compound. These are based on established methodologies in the field. For the exact experimental details for PSB-1114, readers are directed to the primary literature, specifically El-Tayeb A, et al. J Med Chem. 2011 Apr 28;54(8):2878-90.[2]

Synthesis of 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate

The synthesis of nucleotide analogs such as PSB-1114 is a multi-step process. A generalized workflow is depicted below.

cluster_synthesis Synthetic Workflow start 4-Thiouridine (B1664626) protection Protection of Ribose Hydroxyls start->protection phosphorylation 5'-Phosphorylation protection->phosphorylation coupling Coupling with Difluoromethylenediphosphonate phosphorylation->coupling deprotection Deprotection coupling->deprotection purification Purification (HPLC) deprotection->purification final_product This compound purification->final_product

Synthetic Workflow for PSB-1114

A detailed, step-by-step protocol for a similar synthesis is as follows:

  • Protection of 4-Thiouridine: The 2'- and 3'-hydroxyl groups of 4-thiouridine are protected, for example, by reacting with an appropriate silylating agent in an anhydrous solvent.

  • 5'-Phosphorylation: The protected 4-thiouridine is then phosphorylated at the 5'-hydroxyl position using a suitable phosphorylating agent.

  • Coupling Reaction: The 5'-phosphorylated intermediate is coupled with a difluoromethylenediphosphonate derivative. This reaction is typically carried out in an anhydrous organic solvent in the presence of a coupling agent.

  • Deprotection: The protecting groups on the ribose are removed under appropriate conditions (e.g., fluoride-mediated desilylation).

  • Purification and Salt Exchange: The crude product is purified by high-performance liquid chromatography (HPLC). The purified product is then converted to the tetrasodium salt by ion-exchange chromatography.

Pharmacological Characterization

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells stably expressing the human P2Y₂ receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4][5]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the P2Y₂ receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[6]

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.[6]

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, add varying concentrations of this compound to the wells.

  • Data Acquisition: Measure the fluorescence intensity kinetically for a period of time (e.g., 1-3 minutes) immediately after compound addition.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is used to determine the EC₅₀ value of the agonist.

This functional assay measures the activation of G-proteins coupled to the receptor of interest.[7][8]

Materials:

  • Membrane preparations from cells expressing the P2Y₂ receptor.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).[7]

  • GDP and unlabeled GTPγS.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and an antioxidant).

  • This compound stock solution.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the cell membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[9]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.[9]

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding is then used to calculate the EC₅₀ and Emax values for the agonist.

Conclusion

This compound is a valuable pharmacological tool for the study of P2Y₂ receptor function. Its high potency, selectivity, and enzymatic stability make it a superior alternative to the endogenous agonists ATP and UTP in many experimental settings. The detailed information on its chemical and pharmacological properties, along with the provided experimental frameworks, should aid researchers in designing and interpreting studies aimed at elucidating the physiological and pathological roles of the P2Y₂ receptor.

References

An In-Depth Technical Guide to the Synthesis and Purification of PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y₂ receptor agonist. The information is compiled from available scientific literature and chemical supplier data. This document details the chemical properties of PSB-1114, outlines a likely synthetic approach based on related compounds, describes purification methodologies, and presents the relevant signaling pathways.

Introduction to PSB-1114 Tetrasodium

PSB-1114, chemically known as 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt, is a valuable research tool for studying purinergic signaling. It is a stable analog of Uridine-5'-triphosphate (UTP) and demonstrates high potency and selectivity as an agonist for the P2Y₂ receptor, a G-protein coupled receptor involved in a variety of physiological processes. Its selectivity is notable, with significantly lower activity at the related P2Y₄ and P2Y₆ receptors. The introduction of a difluoromethylene group between the β and γ phosphates confers resistance to enzymatic degradation by ectonucleotidases, making it suitable for in vitro and in vivo studies.

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S
Molecular Weight 622.14 g/mol
Appearance White to off-white solid
Purity ≥98% (by HPLC)
Solubility Soluble in water
Storage -20°C to -80°C
EC₅₀ at human P2Y₂ Receptor 0.134 µM
EC₅₀ at human P2Y₄ Receptor 9.3 µM
EC₅₀ at human P2Y₆ Receptor 7.0 µM

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of PSB-1114 is not publicly available in its entirety, the synthesis can be inferred from the key publication by El-Tayeb et al. (2011) in the Journal of Medicinal Chemistry, which describes the synthesis of a series of related UTP analogues. The synthesis would logically proceed through two key stages: the synthesis of the 4-thiouridine (B1664626) precursor and its subsequent phosphorylation to the final triphosphate analog.

General Experimental Workflow for Synthesis

The likely synthetic workflow is depicted below.

Synthesis_Workflow Uridine (B1682114) Uridine Thiation Thiation Reaction Uridine->Thiation s4U 4-Thiouridine Thiation->s4U Phosphorylation Multi-step Phosphorylation s4U->Phosphorylation PSB_1114_crude Crude PSB-1114 Phosphorylation->PSB_1114_crude Purification Purification PSB_1114_crude->Purification PSB_1114_pure This compound Purification->PSB_1114_pure

Caption: General synthetic workflow for this compound.

Experimental Protocols (Hypothesized)

The following protocols are based on established methods for the synthesis of nucleotide analogs and are likely representative of the synthesis of PSB-1114.

Step 1: Synthesis of 4-Thiouridine

The conversion of uridine to 4-thiouridine is a common transformation in nucleoside chemistry. A well-established method involves the use of Lawesson's reagent.

  • Reaction: Uridine is reacted with Lawesson's reagent in an anhydrous, high-boiling point solvent such as pyridine (B92270) or dioxane.

  • Conditions: The reaction mixture is typically heated to reflux for several hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield 4-thiouridine.

Step 2: Synthesis of 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate

The phosphorylation of the nucleoside is a multi-step process. A common method for introducing the triphosphate moiety is the Yoshikawa procedure or variations thereof. The introduction of the β,γ-difluoromethylene group requires a specific phosphonate (B1237965) reagent.

  • Protection: The 2' and 3' hydroxyl groups of 4-thiouridine are typically protected, for example, as an acetonide, to ensure regioselective phosphorylation at the 5' position.

  • Monophosphorylation: The 5'-hydroxyl group of the protected 4-thiouridine is first phosphorylated to the monophosphate.

  • Coupling with Difluoromethylenebis(phosphonate): The 5'-monophosphate is then activated and coupled with a difluoromethylenebis(phosphonate) salt (e.g., the tetrabutylammonium (B224687) salt) to form the protected triphosphate analog.

  • Deprotection: The protecting groups on the ribose ring are removed under acidic conditions to yield the final product.

Purification of this compound

The purification of the crude PSB-1114 is critical to remove unreacted starting materials, byproducts, and excess reagents. Due to the highly polar and charged nature of the molecule, ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach.

Purification Workflow

Purification_Workflow Crude_Product Crude PSB-1114 Ion_Exchange Anion-Exchange Chromatography Crude_Product->Ion_Exchange Desalting Desalting Ion_Exchange->Desalting RP_HPLC Reversed-Phase HPLC Desalting->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product Pure PSB-1114 Tetrasodium Lyophilization->Final_Product

Caption: A typical purification workflow for this compound.

Detailed Purification Methodologies

Anion-Exchange Chromatography:

  • Stationary Phase: A strong anion-exchange resin, such as DEAE-Sephadex or a similar material.

  • Mobile Phase: A gradient of a volatile salt buffer, such as triethylammonium (B8662869) bicarbonate (TEAB), is used for elution. The concentration of the TEAB is gradually increased to elute compounds with increasing negative charge.

  • Fraction Collection: Fractions are collected and analyzed by UV-Vis spectroscopy and/or thin-layer chromatography (TLC) to identify those containing the desired triphosphate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: A C18 stationary phase is commonly used for the purification of nucleotides.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., TEAB or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4-thiouridine (around 331 nm) is used to monitor the elution of the product.

  • Fraction Collection and Lyophilization: The fractions containing the pure product are collected, pooled, and lyophilized to remove the volatile buffer and solvents, yielding the final product as the tetrasodium salt. The conversion to the sodium salt is typically achieved by passing the purified product through a column of a sodium-form cation-exchange resin prior to the final lyophilization.

P2Y₂ Receptor Signaling Pathway

PSB-1114, as a P2Y₂ receptor agonist, activates a cascade of intracellular signaling events upon binding to the receptor. The P2Y₂ receptor is primarily coupled to Gαq/11 proteins.

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y₂ Receptor Gq Gαq/11 P2Y2->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Downstream Downstream Signaling Ca_cyto->Downstream PKC->Downstream PSB1114 PSB-1114 PSB1114->P2Y2 Binds and Activates

Caption: P2Y₂ receptor signaling pathway activated by PSB-1114.

Pathway Description:

  • Receptor Binding: PSB-1114 binds to and activates the P2Y₂ receptor on the cell surface.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq/11 subunit, leading to its activation.

  • PLCβ Activation: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, causing the release of stored calcium (Ca²⁺) into the cytosol, thereby increasing the intracellular calcium concentration.

  • PKC Activation: DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

  • Downstream Effects: Both the increased intracellular Ca²⁺ and activated PKC lead to the modulation of various downstream signaling pathways, ultimately resulting in diverse cellular responses such as ion transport, secretion, and proliferation.

This technical guide provides a framework for the synthesis and purification of this compound, intended to aid researchers in their scientific endeavors. For precise, lab-specific protocols, it is highly recommended to consult the primary literature, particularly the work of El-Tayeb and colleagues.

The Discovery and Development of PSB-1114 Tetrasodium: A Selective P2Y₂ Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSB-1114 tetrasodium (B8768297) has emerged as a valuable pharmacological tool for studying the P2Y₂ receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. This technical guide provides a comprehensive overview of the discovery, history, and development of PSB-1114, detailing its synthesis, pharmacological characterization, and the underlying signaling pathways. The information presented is intended to serve as a core resource for researchers, scientists, and drug development professionals working with purinergic signaling.

Introduction: The Rise of a Selective P2Y₂ Agonist

The P2Y₂ receptor is implicated in a wide array of physiological processes, including ion transport, inflammation, and wound healing. The development of selective agonists is crucial for elucidating its specific functions and therapeutic potential. PSB-1114 was developed to address the need for a potent and selective P2Y₂ receptor agonist with enhanced metabolic stability compared to the endogenous ligand UTP. Its discovery was a result of systematic structural modifications of uridine (B1682114) triphosphate (UTP).

The key innovation in the design of PSB-1114 lies in two critical chemical modifications: the introduction of a 4-thiouracil (B160184) base and the substitution of the pyrophosphate bridge in the triphosphate chain with a β,γ-difluoromethylene group. These changes were intended to increase selectivity for the P2Y₂ receptor and confer resistance to degradation by ectonucleotidases, respectively.

Chemical Synthesis of PSB-1114 Tetrasodium

The synthesis of PSB-1114, or 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate, is a multi-step process involving the preparation of the modified nucleoside and its subsequent phosphorylation.

Experimental Protocol: Synthesis of 4-Thiouridine-5'-triphosphate Analogues

While the exact, detailed industrial synthesis protocol for PSB-1114 is proprietary, a general methodology based on published procedures for similar 4-thiouridine (B1664626) and modified triphosphate analogues can be outlined as follows:

  • Synthesis of 4-Thiouridine: This is typically achieved by treating uridine with Lawesson's reagent or a similar thionating agent, which replaces the oxygen atom at the 4-position of the uracil (B121893) ring with a sulfur atom.

  • Protection of Ribose Hydroxyl Groups: The 2'- and 3'-hydroxyl groups of the 4-thiouridine ribose moiety are protected, often using an isopropylidene group, to ensure selective phosphorylation at the 5'-position.

  • Introduction of the β,γ-Difluoromethylene Triphosphate Moiety: The protected 4-thiouridine is first phosphitylated at the 5'-hydroxyl group. This is followed by a reaction with a difluoromethylenediphosphonate salt to introduce the modified triphosphate chain.

  • Deprotection and Purification: The protecting groups on the ribose are removed under acidic conditions. The final product, PSB-1114, is then purified using ion-exchange chromatography. The tetrasodium salt is typically obtained by treating the purified product with a sodium-containing resin or by precipitation with a sodium salt solution.

The following diagram illustrates the general workflow for the synthesis of PSB-1114.

G General Synthesis Workflow for PSB-1114 cluster_0 Starting Material cluster_1 Key Modifications cluster_2 Final Product Uridine Uridine Thionation Thionation (e.g., Lawesson's Reagent) Uridine->Thionation Step 1 Protection Ribose Protection (e.g., Isopropylidene) Thionation->Protection Step 2 Phosphorylation Phosphorylation and Coupling with Difluoromethylene- diphosphonate Protection->Phosphorylation Step 3 Deprotection Deprotection Phosphorylation->Deprotection Step 4 PSB1114 This compound Deprotection->PSB1114 Purification

Caption: General workflow for the synthesis of PSB-1114.

Pharmacological Characterization

PSB-1114 is characterized by its high potency and selectivity as a P2Y₂ receptor agonist.

Potency and Selectivity

The potency of PSB-1114 is determined by its half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response. The selectivity is assessed by comparing its potency at the P2Y₂ receptor to its potency at other P2Y receptor subtypes.

CompoundP2Y₂ EC₅₀ (nM)P2Y₄ EC₅₀ (µM)P2Y₆ EC₅₀ (µM)Selectivity (P2Y₂ vs P2Y₄)Selectivity (P2Y₂ vs P2Y₆)
PSB-1114 1349.37.0>50-fold>50-fold
UTP (endogenous) ~10-100~1-10~1-10LowerLower

Table 1: Potency and Selectivity of PSB-1114 compared to UTP.

Experimental Protocol: Calcium Mobilization Assay

The functional activity of P2Y₂ receptor agonists is commonly assessed using a calcium mobilization assay in a cell line recombinantly expressing the human P2Y₂ receptor, such as 1321N1 human astrocytoma cells.

  • Cell Culture: 1321N1 cells stably expressing the human P2Y₂ receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for approximately 1 hour at 37°C.

  • Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of PSB-1114. The fluorescence intensity is then monitored over time to measure the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

G Calcium Mobilization Assay Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Culture Culture 1321N1-P2Y₂ cells Plate Plate cells in 96-well plate Culture->Plate LoadDye Load cells with Fluo-4 AM Plate->LoadDye AddAgonist Add PSB-1114 LoadDye->AddAgonist Measure Measure fluorescence AddAgonist->Measure Analyze Generate dose-response curve Measure->Analyze Calculate Calculate EC₅₀ Analyze->Calculate

Caption: Workflow for the calcium mobilization assay.

Metabolic Stability

The β,γ-difluoromethylene modification in PSB-1114 is designed to confer resistance to ectonucleotidases, which rapidly hydrolyze the triphosphate chain of endogenous nucleotides like UTP.

The metabolic stability of PSB-1114 can be assessed by incubating the compound with preparations of ectonucleotidases (e.g., cell membrane fractions or purified enzymes) and monitoring its degradation over time using techniques like high-performance liquid chromatography (HPLC).

  • Incubation: PSB-1114 is incubated with a source of ectonucleotidases in a buffered solution at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding a strong acid or a denaturing agent.

  • HPLC Analysis: The samples are analyzed by HPLC to separate and quantify the amount of intact PSB-1114 remaining at each time point.

  • Data Analysis: The percentage of PSB-1114 remaining is plotted against time to determine its degradation rate and half-life.

P2Y₂ Receptor Signaling Pathway

Activation of the P2Y₂ receptor by an agonist like PSB-1114 initiates a cascade of intracellular signaling events. The P2Y₂ receptor primarily couples to Gq/11 proteins.

G P2Y₂ Receptor Signaling Pathway PSB1114 PSB-1114 P2Y2R P2Y₂ Receptor PSB1114->P2Y2R Binds to Gq11 Gq/11 P2Y2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: P2Y₂ receptor signaling pathway activated by PSB-1114.

Upon binding of PSB-1114, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

In Vivo Studies and Therapeutic Potential

While specific in vivo studies focusing exclusively on PSB-1114 are limited in the public domain, research on other selective P2Y₂ receptor agonists has demonstrated their potential in various therapeutic areas. These include promoting wound healing, increasing mucin and tear secretion in dry eye disease, and modulating ion transport in cystic fibrosis. The enhanced stability and selectivity of PSB-1114 make it a promising candidate for further preclinical and clinical investigation in these and other conditions where P2Y₂ receptor activation is beneficial.

Conclusion

This compound represents a significant advancement in the development of pharmacological tools for the study of purinergic signaling. Its high potency, selectivity for the P2Y₂ receptor, and expected metabolic stability make it a superior probe compared to endogenous agonists. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological characterization, which will be of value to researchers and drug developers in the field. Further investigation into the in vivo effects of PSB-1114 is warranted to fully explore its therapeutic potential.

A Technical Guide to the P2Y Receptor Selectivity of PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of PSB-1114 tetrasodium (B8768297), with a specific focus on its selectivity for the P2Y family of G protein-coupled receptors. It is important to note that PSB-1114 is a potent and selective agonist for the P2Y2 receptor subtype, not an antagonist.[1][2][3] This document outlines its quantitative activity, the primary signaling pathway it activates, and the experimental protocols used to characterize its function.

Data Presentation: Agonist Potency and Selectivity Profile

PSB-1114 is a chemically stable analog of Uridine (B1682114) triphosphate (UTP) that demonstrates high potency and selectivity for the human P2Y2 receptor.[2][3] Its agonist activity is significantly higher at the P2Y2 receptor compared to other uridine nucleotide-sensitive P2Y receptors, such as P2Y4 and P2Y6. This selectivity makes it a valuable tool for studying the specific physiological and pathophysiological roles of the P2Y2 receptor.[2]

The table below summarizes the quantitative agonist potency (EC50 values) of PSB-1114 tetrasodium at human P2Y receptor subtypes as determined by in vitro functional assays.

Receptor SubtypeAgonist Potency (EC50)Selectivity vs. P2Y2Reference
P2Y2 134 nM-[2][3]
P2Y4 9.3 µM (9,300 nM)>69-fold[2][3]
P2Y6 7.0 µM (7,000 nM)>52-fold[2][3]

EC50 (Half maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.

cluster_0 PSB-1114 Agonist Activity cluster_1 Selectivity Comparison P2Y2 P2Y2 Receptor EC50 = 134 nM (High Potency) P2Y6 P2Y6 Receptor EC50 = 7,000 nM (Low Potency) P2Y4 P2Y4 Receptor EC50 = 9,300 nM (Low Potency) Selectivity_High High Selectivity For P2Y2_node P2Y2 Selectivity_High->P2Y2_node >50-fold Selectivity_Low Low Selectivity For P2Y4_6_node P2Y4 / P2Y6

Caption: Agonist selectivity profile of PSB-1114 for P2Y receptors.

P2Y2 Receptor Signaling Pathway

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[4][5] Upon activation by an agonist such as PSB-1114, the receptor undergoes a conformational change, leading to the activation of its associated Gq protein. This initiates a well-characterized intracellular signaling cascade.

Activated Gq stimulates the effector enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets to mediate a variety of cellular responses.[4][5]

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2R P2Y2 Receptor Gq Gαq/11 P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Leads to Ca_Release->PKC Co-activates Agonist PSB-1114 (Agonist) Agonist->P2Y2R Binds & Activates

Caption: P2Y2 receptor agonist-induced Gq signaling pathway.

Experimental Protocols: Functional Characterization of Agonist Activity

The potency and selectivity of P2Y receptor agonists like PSB-1114 are typically determined using cell-based functional assays that measure the downstream consequences of receptor activation. For Gq-coupled receptors like P2Y2, the most common method is the intracellular calcium mobilization assay.[6][7]

Calcium Mobilization Assay

This assay quantifies the increase in cytosolic free calcium concentration following receptor stimulation.

Objective: To determine the concentration-response curve of an agonist and calculate its EC50 value.

Materials:

  • Host cells expressing the human P2Y receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[6]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound (PSB-1114) and reference agonists (ATP, UTP).

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[6]

Methodology:

  • Cell Culture and Plating:

    • Culture host cells expressing the target P2Y receptor (e.g., P2Y2, P2Y4, or P2Y6) under standard conditions.

    • Plate the cells into a 96- or 384-well black, clear-bottom microplate and grow to near confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor like probenecid (B1678239) (to prevent dye leakage).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes to allow the dye to de-esterify and become active within the cells.

  • Compound Preparation:

    • Prepare serial dilutions of PSB-1114 and any reference agonists in the assay buffer to create a range of concentrations for generating a dose-response curve.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Using the instrument's integrated fluidics, add the prepared agonist dilutions to the wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes). The binding of Ca2+ to the dye results in a significant increase in its fluorescence.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the resulting data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and maximum response (Emax) values.

cluster_prep Preparation Phase cluster_exec Execution & Analysis Phase A 1. Plate Cells (Expressing P2Y Receptor) B 2. Load Cells with Ca²⁺ Sensitive Dye A->B D 4. Measure Baseline Fluorescence B->D C 3. Prepare Agonist (PSB-1114) Dilutions E 5. Add Agonist & Record Fluorescence Change C->E Inject D->E F 6. Plot Dose-Response Curve E->F G 7. Calculate EC50 Value F->G

Caption: Experimental workflow for a calcium mobilization assay.

References

The Enzymatic Stability of PSB-1114 Tetrasodium in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium, a potent and selective P2Y₂ receptor agonist, has emerged as a valuable pharmacological tool for studying the diverse physiological roles of this receptor. A critical aspect of its utility in biological assays is its enzymatic stability, which dictates its concentration and duration of action at the receptor site. This technical guide provides an in-depth overview of the enzymatic stability of PSB-1114, summarizing available data, outlining relevant experimental protocols, and visualizing key pathways to support its effective use in research and drug development.

PSB-1114 is recognized for its enhanced metabolic stability, particularly against ectonucleotidases like NTPDases, which are enzymes that typically hydrolyze extracellular nucleotides.[1] This inherent stability ensures a more predictable and sustained interaction with the P2Y₂ receptor in experimental settings.

Quantitative Data Summary

While specific quantitative data on the half-life and degradation kinetics of PSB-1114 in various biological matrices are not extensively published, its stability is a key feature highlighted by suppliers. The following table summarizes the known characteristics of PSB-1114 and provides a comparative context with the general stability of endogenous nucleotides.

CompoundClassKnown Stability CharacteristicsKey Degrading Enzymes
This compound P2Y₂ Receptor Agonist (UTP analogue)Potent, enzymatically stable, and subtype-selective P2Y₂ receptor agonist.[1][2] Displays >50-fold selectivity versus the P2Y₄ and P2Y₆ receptors.[1][2]Expected to have high resistance to ectonucleotidases (NTPDases).[1]
Uridine Triphosphate (UTP) Endogenous P2Y₂ Receptor AgonistRapidly hydrolyzed in extracellular space.Ectonucleotidases (e.g., NTPDase1/CD39), alkaline phosphatases.
Adenosine Triphosphate (ATP) Endogenous P2Y Receptor AgonistRapidly hydrolyzed in extracellular space.Ectonucleotidases (e.g., NTPDase1/CD39), alkaline phosphatases.

Experimental Protocols

To assess the enzymatic stability of a compound like PSB-1114, a series of in vitro experiments are typically conducted. The following is a generalized protocol that can be adapted for this purpose.

Protocol: In Vitro Enzymatic Stability Assay in Plasma

1. Objective: To determine the rate of degradation of PSB-1114 in plasma from different species (e.g., human, rat, mouse).

2. Materials:

  • This compound
  • Control plasma (heparinized) from relevant species
  • Phosphate buffered saline (PBS), pH 7.4
  • Acetonitrile or other suitable organic solvent for protein precipitation
  • Internal standard for analytical quantification
  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

3. Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of PSB-1114 in an appropriate solvent (e.g., water).
  • Incubation:
  • Pre-warm plasma and PBS to 37°C.
  • Spike a known concentration of PSB-1114 into the plasma. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.
  • Incubate the samples at 37°C with gentle agitation.
  • Sampling:
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
  • Sample Processing:
  • Immediately quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the aliquot. This also serves to precipitate plasma proteins.
  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
  • Analysis:
  • Transfer the supernatant to a new tube or vial for analysis.
  • Analyze the concentration of the remaining PSB-1114 in the supernatant using a validated HPLC-MS/MS method.
  • Data Analysis:
  • Plot the natural logarithm of the percentage of PSB-1114 remaining versus time.
  • Determine the degradation rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizing Pathways and Workflows

Signaling Pathway of P2Y₂ Receptor Activation

The primary mechanism of action of PSB-1114 is the activation of the P2Y₂ receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by P2Y₂ receptor agonists.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB-1114 PSB-1114 P2Y2_Receptor P2Y₂ Receptor PSB-1114->P2Y2_Receptor Binds and Activates Gq_protein Gq Protein P2Y2_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC_activation->Downstream_Effects Stability_Workflow Start Start: Compound Stability Assay Prepare_Reagents Prepare Stock Solutions (PSB-1114, Internal Standard) Start->Prepare_Reagents Incubation_Setup Set up Incubation: PSB-1114 in Plasma at 37°C Prepare_Reagents->Incubation_Setup Time_Sampling Collect Aliquots at Timed Intervals Incubation_Setup->Time_Sampling Quench_Reaction Quench Reaction & Precipitate Proteins (Cold Acetonitrile + IS) Time_Sampling->Quench_Reaction Centrifugation Centrifuge to Pellet Proteins Quench_Reaction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis HPLC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Processing Data Analysis: Calculate Half-Life (t₁/₂) LCMS_Analysis->Data_Processing End End of Assay Data_Processing->End Nucleotide_Degradation PSB_1114 PSB-1114 (UTP Analogue) PSB_1114_DP UDP Analogue PSB_1114->PSB_1114_DP NTPDase (Slow) PSB_1114_MP UMP Analogue PSB_1114_DP->PSB_1114_MP NTPDase (Slow) PSB_1114_NS Uridine Analogue PSB_1114_MP->PSB_1114_NS Ecto-5'-nucleotidase (Slow) Base Modified Uracil Base PSB_1114_NS->Base Nucleoside Phosphorylase

References

The Pharmacological Profile of PSB-1114 Tetrasodium: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides such as ATP and UTP.[1][2] As a stable and selective pharmacological tool, PSB-1114 is invaluable for elucidating the physiological and pathophysiological roles of the P2Y2 receptor.[3] This receptor is implicated in a wide range of biological processes, including inflammation, wound healing, and neuroprotection, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the pharmacological profile of PSB-1114 tetrasodium, including its receptor affinity and selectivity, signaling pathways, and detailed experimental protocols.

Core Pharmacological Profile

PSB-1114 is a derivative of UTP, specifically 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate. Its chemical structure confers both high potency at the P2Y2 receptor and enhanced stability against enzymatic degradation by ectonucleotidases compared to endogenous ligands.

Physicochemical Properties
PropertyValue
Chemical Name 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt
Molecular Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S
Molecular Weight 622.14 g/mol [2]
Purity ≥98% (HPLC)[2]
Solubility Soluble in water[2]
Storage Store at -80°C[2]

Receptor Affinity and Selectivity

PSB-1114 exhibits high potency and selectivity for the human P2Y2 receptor. Its agonist activity is significantly lower at other related P2Y receptor subtypes, such as P2Y4 and P2Y6.

Quantitative Agonist Potency
Receptor SubtypeEC₅₀ (µM)Selectivity vs. P2Y2
P2Y2 0.134[1][2]-
P2Y4 >10>75-fold
P2Y6 >10>75-fold

EC₅₀ values are typically determined using in vitro calcium mobilization assays in cell lines recombinantly expressing the human P2Y receptor subtypes.

Signaling Pathways

Activation of the P2Y2 receptor by PSB-1114 initiates a cascade of intracellular signaling events primarily through the coupling to Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 Binds Gq Gq/11 P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_ER->Downstream PKC->Downstream

P2Y2 Receptor Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a typical fluorescence-based calcium mobilization assay using a FLIPR® (Fluorometric Imaging Plate Reader) system to determine the potency of PSB-1114 at the P2Y2 receptor.

1. Cell Culture and Plating:

  • Culture human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y2 receptor in appropriate media.

  • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

  • Incubate the plates for 60 minutes at 37°C, protected from light.

3. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water).

  • Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

4. FLIPR® Assay:

  • Place the cell plate and the compound plate into the FLIPR® instrument.

  • Set the instrument parameters for baseline fluorescence reading, followed by the addition of the compound solutions.

  • Record the fluorescence intensity before and after the addition of PSB-1114. The change in fluorescence corresponds to the increase in intracellular calcium.

5. Data Analysis:

  • The increase in fluorescence is plotted against the logarithm of the PSB-1114 concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value.

Experimental and Screening Workflow

The pharmacological characterization of a P2Y2 receptor agonist like PSB-1114 typically follows a multi-stage workflow, from initial screening to in-depth profiling.

Pharmacological_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_tertiary In Vitro & In Vivo Characterization Primary_Assay High-Throughput Calcium Mobilization Assay (e.g., FLIPR) Dose_Response Dose-Response Curve Generation (EC₅₀) Primary_Assay->Dose_Response Hits Selectivity_Panel Selectivity Profiling (vs. P2Y4, P2Y6, etc.) Dose_Response->Selectivity_Panel Signaling_Assay Downstream Signaling Assays (e.g., IP₃ accumulation) Selectivity_Panel->Signaling_Assay Potent & Selective Agonist In_Vitro_Model In Vitro Disease Models (e.g., Fibroblast Proliferation) Signaling_Assay->In_Vitro_Model In_Vivo_Study In Vivo Proof-of-Concept (if applicable) In_Vitro_Model->In_Vivo_Study

Pharmacological Profiling Workflow for a P2Y2 Agonist

In Vivo Studies

While extensive in vivo pharmacokinetic and pharmacodynamic data for PSB-1114 are not widely published, it has been utilized in in vitro studies with primary cells to investigate its effects in a more physiologically relevant context. For instance, PSB-1114 has been used to stimulate P2Y2 receptors in primary skeletal muscle fibroblasts.[5] In these studies, activation of the P2Y2 receptor by PSB-1114 led to increased proliferation and the expression of profibrotic markers, an effect that was blocked by a selective P2Y2 receptor antagonist.[5] This demonstrates the utility of PSB-1114 in probing the function of the P2Y2 receptor in cellular processes relevant to disease states such as fibrosis.

Conclusion

This compound is a highly valuable research tool for the study of P2Y2 receptor pharmacology. Its potency, selectivity, and metabolic stability make it superior to endogenous agonists for in vitro and potentially in vivo investigations. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to effectively utilize PSB-1114 in their studies of P2Y2 receptor signaling and its role in health and disease.

References

Potential Therapeutic Applications of PSB-1114 Tetrasodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1114 tetrasodium (B8768297) is a potent and highly selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Its inherent potency, selectivity, and metabolic stability make it a valuable pharmacological tool for investigating P2Y2 receptor function and a promising candidate for therapeutic development.[3] The P2Y2 receptor is ubiquitously expressed and plays a crucial role in a variety of physiological processes, including ion transport, fluid secretion, cell migration, and tissue repair. Consequently, targeting this receptor with a selective agonist like PSB-1114 holds therapeutic potential for a range of clinical conditions. This technical guide provides an in-depth overview of the core therapeutic applications of PSB-1114, supported by preclinical and clinical data from related P2Y2 receptor agonists. Detailed experimental protocols and signaling pathway visualizations are included to facilitate further research and development in this area.

Core Therapeutic Areas

The therapeutic potential of PSB-1114 tetrasodium stems from the diverse physiological roles of the P2Y2 receptor. Activation of this receptor has been shown to modulate key cellular functions implicated in various diseases. The primary therapeutic areas of interest for a potent P2Y2 agonist like PSB-1114 include:

  • Ophthalmology: Dry Eye Disease (DED): P2Y2 receptor agonists have demonstrated efficacy in treating DED by stimulating both mucin and aqueous secretion from conjunctival cells, thereby enhancing tear film stability and protecting the ocular surface.[4][5]

  • Pulmonology: Cystic Fibrosis (CF): In the airways, P2Y2 receptor activation stimulates chloride and fluid secretion, helping to hydrate (B1144303) the airway surface and improve mucociliary clearance, a key pathological defect in CF.[6]

  • Wound Healing: P2Y2 receptors are involved in promoting the migration and proliferation of keratinocytes and fibroblasts, essential processes for effective wound closure and tissue regeneration.

  • Neuroprotection: Emerging evidence suggests a role for P2Y2 receptor activation in protecting neurons from injury and promoting neuronal repair, indicating potential applications in neurodegenerative diseases.

Mechanism of Action and Signaling Pathways

PSB-1114 exerts its effects by binding to and activating the P2Y2 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade primarily through the phospholipase C (PLC) pathway.

P2Y2_Signaling_Pathway P2Y2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSB-1114 PSB-1114 P2Y2R P2Y2 Receptor PSB-1114->P2Y2R Binds to Gq Gq/11 P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Ion Transport, Mucin Secretion, Cell Migration) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Downstream Targets

Figure 1: P2Y2 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for P2Y2 receptor agonists, primarily focusing on PSB-1114 and the clinically approved agonist, diquafosol.

Table 1: In Vitro Potency and Selectivity of this compound
CompoundTarget ReceptorEC50 (nM)Selectivity vs. P2Y4Selectivity vs. P2Y6Reference
PSB-1114P2Y2134>60-fold>60-fold[1][2]
Table 2: Clinical Efficacy of Diquafosol (a P2Y2 Agonist) in Dry Eye Disease
Clinical EndpointDiquafosol 3% Ophthalmic SolutionPlacebo/ControlP-valueReference
Corneal Fluorescein Staining Score (change from baseline)
- at 4 weeksSignificant improvementLess improvement<0.05[2]
- at 6 weeksSignificant improvementLess improvement<0.05[2]
Conjunctival Rose Bengal Staining Score (change from baseline)
- at 4 weeksSignificant improvementLess improvement<0.05[2]
- at 6 weeksSignificant improvementLess improvement<0.05[2]
Tear Film Break-Up Time (TBUT) (seconds) IncreaseNo significant change<0.05[4]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is fundamental for assessing the agonist activity of compounds like PSB-1114 at the P2Y2 receptor.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Seed_Cells 1. Seed cells expressing P2Y2 receptors into a 96-well plate Incubate_24h 2. Incubate for 24-48 hours Seed_Cells->Incubate_24h Load_Dye 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Incubate_24h->Load_Dye Incubate_1h 4. Incubate for 1 hour Load_Dye->Incubate_1h Wash_Cells 5. Wash cells to remove extracellular dye Incubate_1h->Wash_Cells Place_in_Reader 6. Place plate in a fluorescence plate reader Wash_Cells->Place_in_Reader Add_PSB1114 7. Add varying concentrations of PSB-1114 Place_in_Reader->Add_PSB1114 Measure_Fluorescence 8. Measure fluorescence intensity over time Add_PSB1114->Measure_Fluorescence Plot_Data 9. Plot fluorescence change against time Measure_Fluorescence->Plot_Data Calculate_EC50 10. Calculate EC50 value from the dose-response curve Plot_Data->Calculate_EC50 Wound_Healing_Workflow Wound Healing (Scratch) Assay Workflow cluster_prep Monolayer Preparation cluster_wound Wound Creation cluster_treatment Treatment and Imaging cluster_analysis Data Analysis Seed_Cells 1. Seed cells (e.g., keratinocytes, fibroblasts) in a multi-well plate Grow_to_Confluence 2. Grow to a confluent monolayer Seed_Cells->Grow_to_Confluence Create_Scratch 3. Create a 'scratch' in the monolayer with a sterile pipette tip Grow_to_Confluence->Create_Scratch Wash_Cells 4. Wash with PBS to remove displaced cells Create_Scratch->Wash_Cells Add_Media 5. Add fresh media with or without PSB-1114 Wash_Cells->Add_Media Image_T0 6. Capture initial image (T=0) of the scratch Add_Media->Image_T0 Incubate_Image 7. Incubate and capture images at regular time intervals (e.g., 6, 12, 24 hours) Image_T0->Incubate_Image Measure_Area 8. Measure the area of the cell-free gap at each time point Incubate_Image->Measure_Area Calculate_Closure 9. Calculate the percentage of wound closure over time Measure_Area->Calculate_Closure

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Purinergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the in vitro characterization of purinergic receptor ligands. It is important to note that while the initial query focused on PSB-1114 as a P2Y12 receptor antagonist, publicly available data from reputable suppliers consistently characterize PSB-1114 as a potent and selective P2Y2 receptor agonist .[1][2] Therefore, this guide will provide a protocol for characterizing P2Y2 receptor agonism, as well as a standard protocol for assessing P2Y12 receptor antagonism in platelet aggregation, which may be of interest to researchers in this field.

Part 1: Characterization of PSB-1114 Tetrasodium (B8768297), a P2Y2 Receptor Agonist

PSB-1114 is a potent and selective agonist for the P2Y2 receptor, with a reported EC50 of 0.134 μM.[1] It exhibits over 60-fold selectivity for the P2Y2 receptor compared to the P2Y4 and P2Y6 receptors.[1] P2Y2 receptors are Gq-coupled purinergic receptors that, upon activation, stimulate phospholipase C (PLC), leading to an increase in intracellular calcium. A common in vitro method to assess the activity of P2Y2 agonists is through a calcium mobilization assay.

Quantitative Data for PSB-1114
ParameterValueReceptor TargetSource
EC500.134 μMP2Y2Tocris Bioscience, R&D Systems[1]
Selectivity>60-fold vs P2Y4 and P2Y6P2Y2Tocris Bioscience, R&D Systems[1]
Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium in response to stimulation by a P2Y2 receptor agonist like PSB-1114 in a cell line endogenously or recombinantly expressing the P2Y2 receptor.

Materials:

  • PSB-1114 tetrasodium

  • Cell line expressing the P2Y2 receptor (e.g., 1321N1 human astrocytoma cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture:

    • Culture the P2Y2-expressing cells in appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS (containing probenecid, if used) to remove extracellular dye.

    • Add fresh HBSS to each well.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water).[1]

    • Prepare a series of dilutions of PSB-1114 in HBSS to generate a dose-response curve.

  • Measurement of Calcium Flux:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injector, add the different concentrations of PSB-1114 to the wells.

    • Record the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway Diagram

G cluster_cell Cell Membrane PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 binds Gq Gq Protein P2Y2->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca_cyto [Ca2+]i ↑ ER->Ca_cyto releases Ca_ER Ca2+

Caption: P2Y2 Receptor Signaling Pathway.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture P2Y2- expressing cells Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Measure_Baseline Measure baseline fluorescence Dye_Loading->Measure_Baseline Prepare_Compound Prepare PSB-1114 dilutions Inject_Compound Inject PSB-1114 Prepare_Compound->Inject_Compound Measure_Baseline->Inject_Compound Record_Fluorescence Record fluorescence change over time Inject_Compound->Record_Fluorescence Calculate_Response Calculate peak response Record_Fluorescence->Calculate_Response Plot_Data Plot dose-response curve Calculate_Response->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50

Caption: Calcium Mobilization Assay Workflow.

Part 2: Characterization of a P2Y12 Receptor Antagonist using Platelet Aggregation Assay

For researchers interested in P2Y12 receptor antagonism, a standard method is the light transmission aggregometry (LTA) assay using human platelet-rich plasma (PRP). This assay measures the ability of a test compound to inhibit platelet aggregation induced by a P2Y12 agonist such as adenosine (B11128) diphosphate (B83284) (ADP). A known potent P2Y12 antagonist that can be used as a positive control is PSB-0739 (Ki = 24.9 nM).[3]

Experimental Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • 3.2% (0.106 M) sodium citrate (B86180) anticoagulant tubes.

  • Test compound (P2Y12 antagonist) and vehicle control.

  • Positive control P2Y12 antagonist (e.g., PSB-0739).

  • Platelet agonist: Adenosine diphosphate (ADP).

  • Light Transmission Aggregometer with cuvettes and stir bars.

  • Centrifuge.

  • Pipettes.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood into sodium citrate tubes.[4]

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off to obtain PRP.[4][5]

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.[6]

  • Assay Procedure:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Pipette a sample of PPP into a cuvette to set the 100% aggregation (100% light transmission) baseline.

    • Pipette PRP into a cuvette with a stir bar to set the 0% aggregation (0% light transmission) baseline.

    • For the experiment, pipette a fresh sample of PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer.

    • Add the test compound (P2Y12 antagonist) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Move the cuvette to the reading well.

    • Add the platelet agonist (ADP) to induce aggregation and start recording the light transmission for a set period (e.g., 5-10 minutes).

    • Repeat for a range of antagonist concentrations to determine an IC50 value.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the antagonist.

    • Calculate the percentage inhibition of aggregation for each antagonist concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Inhibition Diagram

G cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 activates P2Y12_Antagonist P2Y12 Antagonist (e.g., PSB-0739) P2Y12_Antagonist->P2Y12 blocks Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Platelet_Aggregation Platelet Aggregation Gi->Platelet_Aggregation promotes cAMP ↓ cAMP AC->cAMP produces cAMP->Platelet_Aggregation inhibits

Caption: P2Y12 Receptor-Mediated Platelet Aggregation and its Inhibition.

References

Unraveling the Role of Purinergic Receptor Modulators in Calcium Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as critical second messengers, orchestrating a vast array of physiological processes. The ability to precisely measure and modulate intracellular calcium dynamics is paramount for researchers in drug discovery and fundamental biology. This document provides detailed application notes and protocols for the use of purinergic receptor modulators in calcium imaging assays, with a specific focus on clarifying the function of PSB-1114 tetrasodium (B8768297) and providing a comprehensive guide for studying P2Y12 receptor antagonism.

Clarification on the Activity of PSB-1114 Tetrasodium

It is crucial to begin with a significant clarification regarding the pharmacological activity of this compound. Contrary to potential misconceptions, PSB-1114 is not a P2Y12 receptor antagonist. Instead, it is a potent and selective P2Y2 receptor agonist , with a reported EC50 of 134 nM.[1] This distinction is critical as P2Y2 and P2Y12 receptors belong to different classes of G protein-coupled receptors (GPCRs) and elicit distinct downstream signaling cascades.

P2Y2 receptors are Gq/11-coupled, and their activation by an agonist like PSB-1114 directly leads to the activation of phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and resulting in a measurable increase in intracellular calcium concentration.[2]

In contrast, the P2Y12 receptor, the intended target of the user's query, is a Gi-coupled receptor. Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While P2Y12 activation does not directly cause calcium mobilization, it plays a significant role in potentiating calcium signals initiated by other receptors, such as the Gq-coupled P2Y1 receptor, which is also activated by ADP. Therefore, a P2Y12 antagonist would be expected to inhibit this potentiation of ADP-induced calcium influx.

Below are detailed application notes and protocols for both a P2Y2 receptor agonist (as is the case for PSB-1114) and a representative P2Y12 receptor antagonist to fully address the user's interest in studying purinergic modulation of calcium signaling.

Application Note 1: Characterization of P2Y2 Receptor Activation using this compound in a Calcium Imaging Assay

Introduction

This application note describes a method for characterizing the activity of the P2Y2 receptor agonist, this compound, by measuring intracellular calcium mobilization in a suitable cell line endogenously or recombinantly expressing the P2Y2 receptor. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM or Fura-2 AM, to monitor changes in intracellular calcium concentration upon agonist stimulation.

P2Y2 Receptor Signaling Pathway

Activation of the Gq-coupled P2Y2 receptor by an agonist like PSB-1114 initiates a signaling cascade that results in the release of intracellular calcium stores.

P2Y2_Signaling PSB1114 PSB-1114 P2Y2R P2Y2 Receptor PSB1114->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R on Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: P2Y2 receptor agonist signaling pathway.

Experimental Protocol

Materials:

  • Cell Line: A cell line expressing the P2Y2 receptor (e.g., HEK293, A7r5, or primary endothelial cells).[4][5]

  • This compound: Stock solution prepared in an appropriate buffer (e.g., water or PBS).

  • Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Control Agonist: ATP or UTP.[5]

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Instrumentation: Fluorescence microplate reader or a fluorescence microscope with calcium imaging capabilities.

Procedure:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells gently with the assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the control agonist in the assay buffer.

    • Add the agonist solutions to the wells.

  • Data Acquisition:

    • Measure the fluorescence intensity before and after the addition of the agonist. For kinetic assays, record the fluorescence over time.

    • For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

    • For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.

Data Presentation
CompoundConcentration (nM)Peak Fluorescence (ΔF/F₀)EC₅₀ (nM)
This compound 0.1
1
10
100
1000
ATP (Control) 10000

Application Note 2: A Calcium Imaging Assay for the Characterization of P2Y12 Receptor Antagonists

Introduction

This application note provides a detailed protocol for evaluating the inhibitory activity of a P2Y12 receptor antagonist on ADP-induced intracellular calcium mobilization. This assay is suitable for determining the potency (e.g., IC₅₀) of test compounds that target the P2Y12 receptor. For the purpose of this protocol, we will refer to a generic P2Y12 antagonist.

P2Y12 Receptor Signaling Pathway and Inhibition

The Gi-coupled P2Y12 receptor modulates calcium signaling by inhibiting adenylyl cyclase. An antagonist will block this effect, thereby reducing the potentiation of calcium influx triggered by co-stimulation of Gq-coupled receptors like P2Y1.

P2Y12_Signaling cluster_antagonist P2Y12 Antagonist Action cluster_agonist ADP Signaling cluster_p2y12_pathway P2Y12 Pathway Antagonist P2Y12 Antagonist P2Y12R P2Y12 Receptor Antagonist->P2Y12R Blocks Gi Gi Protein P2Y12R->Gi Activates ADP ADP ADP->P2Y12R Activates P2Y1R P2Y1 Receptor ADP->P2Y1R Activates Gq Gq Protein P2Y1R->Gq PLC PLC Gq->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Potentiation Potentiation of Ca²⁺ Signal Ca_mobilization->Potentiation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces cAMP->Potentiation Modulates

Caption: P2Y12 receptor antagonist mechanism of action.

Experimental Workflow

The experimental workflow involves pre-incubating cells with the P2Y12 antagonist before stimulating with ADP to induce a calcium response.

Workflow Start Start PlateCells Plate cells in 96-well plate Start->PlateCells LoadDye Load cells with calcium indicator (e.g., Fluo-4 AM) PlateCells->LoadDye PreIncubate Pre-incubate with P2Y12 antagonist (various concentrations) LoadDye->PreIncubate Stimulate Stimulate with ADP PreIncubate->Stimulate Measure Measure fluorescence (kinetic read) Stimulate->Measure Analyze Analyze data and calculate IC₅₀ Measure->Analyze End End Analyze->End

Caption: Experimental workflow for P2Y12 antagonist assay.

Experimental Protocol

Materials:

  • Cell Line: A cell line expressing P2Y12 and P2Y1 receptors (e.g., human platelets, THP-1 monocytic cells, or a recombinant cell line).

  • P2Y12 Antagonist: Test compound stock solution in a suitable solvent (e.g., DMSO).

  • ADP: Adenosine diphosphate (B83284) stock solution.

  • Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling or a fluorescence microscope.

Procedure:

  • Cell Plating and Dye Loading: Follow steps 1 and 2 as described in the P2Y2 agonist protocol.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the P2Y12 antagonist in the assay buffer.

    • Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of ADP in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Add the ADP solution to the wells to initiate the calcium response.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically, starting just before the addition of ADP and continuing for a sufficient duration to capture the peak response.

Data Presentation
P2Y12 Antagonist Conc. (nM)ADP-induced Peak Fluorescence (ΔF/F₀)% InhibitionIC₅₀ (nM)
0 (Vehicle Control)0
1
10
100
1000
10000

Note on Quantitative Data: While a specific IC₅₀ value for PSB-1114 in a P2Y12 calcium assay is not applicable due to its pharmacology, for a representative P2Y12 antagonist such as ticagrelor, the IC₅₀ for inhibition of ADP-induced calcium responses in THP-1 cells has been reported to be 5.3 µM. This value can serve as a reference for expected potencies of P2Y12 antagonists in similar assays.

Conclusion

The accurate pharmacological characterization of compounds is essential for advancing research and drug development. This document clarifies that this compound is a P2Y2 receptor agonist and provides a detailed protocol for its characterization in a calcium imaging assay. Furthermore, a comprehensive protocol for the evaluation of P2Y12 receptor antagonists is presented to guide researchers in their investigation of this important therapeutic target. By employing these methodologies, scientists can effectively dissect the roles of purinergic receptors in calcium signaling and identify novel therapeutic agents.

References

Application of PSB-1114 Tetrasodium in Platelet Aggregation Studies: An Investigative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning the use of PSB-1114 tetrasodium (B8768297) in the context of platelet aggregation studies. It is critical to establish from the outset that PSB-1114 tetrasodium is a potent and selective agonist for the P2Y₂ receptor. The established mediators of ADP-induced platelet aggregation are primarily the P2Y₁ and P2Y₁₂ receptors. While the direct role of the P2Y₂ receptor in platelet aggregation is not well-documented in mainstream literature, this document will guide researchers on how to investigate the potential modulatory effects of P2Y₂ receptor activation by PSB-1114 on platelet function. The provided protocols are designed for an investigative study to explore any such effects.

Mechanism of Action and Rationale for Investigation

This compound is characterized as a potent, enzymatically stable, and subtype-selective P2Y₂ receptor agonist.[1][2][3] The P2Y₂ receptor is a G-protein-coupled receptor that, upon activation, typically couples to Gαq/11, leading to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels.

In contrast, ADP-induced platelet aggregation is a well-understood process mediated by two other P2Y receptors:

  • P2Y₁ Receptor : Also coupled to Gαq, its activation leads to an increase in intracellular calcium, initiating platelet shape change and a transient aggregation.

  • P2Y₁₂ Receptor : Coupled to Gαi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action is crucial for the completion and amplification of the aggregation response, leading to a stable thrombus.[1]

Given that PSB-1114 activates a Gαq-coupled receptor, its potential effects on platelet function, if any, might be hypothesized to involve modulation of intracellular calcium signaling. An investigative study could explore whether P2Y₂ activation by PSB-1114 can:

  • Induce a weak, direct platelet activation.

  • Modulate the aggregation response initiated by other agonists (e.g., ADP, collagen, thrombin).

  • Influence other aspects of platelet function, such as secretion or spreading.

Quantitative Data

The following table summarizes the known quantitative data for this compound, highlighting its potency and selectivity for the P2Y₂ receptor.

Parameter Receptor Value Reference
EC₅₀P2Y₂134 nM[1][2][3]
EC₅₀P2Y₄9.3 µM[1]
EC₅₀P2Y₆7.0 µM[1]
Selectivity>50-fold for P2Y₂ over P2Y₄ and P2Y₆[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is designed to assess the effect of this compound on platelet aggregation, either alone or in combination with other known platelet agonists. LTA is considered the gold standard for in vitro assessment of platelet function.

Materials:

  • This compound

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.

  • 3.2% sodium citrate (B86180) anticoagulant

  • Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP))

  • Phosphate Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Plastic or siliconized glassware to prevent platelet activation

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

    • Carefully aspirate the supernatant (PRP) and store it at room temperature in a capped plastic tube.

    • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. The supernatant is the PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP as the 100% aggregation (or 100% light transmission) blank and PRP as the 0% aggregation (or 0% light transmission) baseline.

  • Aggregation Assay:

    • Pipette an appropriate volume of PRP (typically 250-500 µL) into a cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer for at least 5 minutes to equilibrate to 37°C.

    • To test the direct effect of PSB-1114, add varying concentrations of PSB-1114 to the PRP and record the aggregation tracing for 5-10 minutes.

    • To test the modulatory effect, pre-incubate the PRP with PSB-1114 for a defined period (e.g., 1-5 minutes) before adding a sub-maximal concentration of a primary agonist (e.g., ADP, collagen).

    • Record the aggregation curve until a stable plateau is reached or for a maximum of 10 minutes.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of platelet aggregation.

    • Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.

    • Compare the results from samples treated with PSB-1114 to vehicle-treated controls.

Visualizations

Signaling Pathways

P2Y_Signaling_in_Platelets cluster_P2Y1 P2Y1 Receptor Signaling cluster_P2Y12 P2Y12 Receptor Signaling cluster_P2Y2_Investigative Investigative P2Y2 Pathway ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq P2Y1->Gq PLC1 PLC Gq->PLC1 Ca1 ↑ Ca²⁺ PLC1->Ca1 ShapeChange Shape Change (Initiation of Aggregation) Ca1->ShapeChange ADP2 ADP P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP SustainedAggregation Sustained Aggregation (Amplification) cAMP->SustainedAggregation PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 Gq_p2y2 Gq P2Y2->Gq_p2y2 PLC2 PLC Gq_p2y2->PLC2 Ca2 ↑ Ca²⁺ PLC2->Ca2 PotentialModulation Potential Modulation of Platelet Function? Ca2->PotentialModulation

Caption: Signaling pathways of P2Y₁, P2Y₁₂, and the investigative P2Y₂ receptor in platelets.

Experimental Workflow

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15 min) Blood->Centrifuge1 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Equilibrate Equilibrate PRP at 37°C Calibrate->Equilibrate AddCompound Add PSB-1114 or Vehicle Equilibrate->AddCompound AddAgonist Add Platelet Agonist (e.g., ADP) AddCompound->AddAgonist Record Record Light Transmission AddAgonist->Record Analyze Calculate Max Aggregation (%) Record->Analyze Compare Compare PSB-1114 vs. Control Analyze->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Conclusion and Future Directions

The application of this compound in platelet aggregation studies should be approached from an investigative standpoint. While the primary machinery for ADP-induced aggregation involves P2Y₁ and P2Y₁₂ receptors, the role of other purinergic receptors like P2Y₂ is not fully elucidated. The protocols and information provided here serve as a foundational guide for researchers to explore the potential, albeit likely subtle, effects of P2Y₂ receptor activation on platelet function. Further studies could involve more advanced techniques such as flow cytometry to assess platelet activation markers (e.g., P-selectin expression, PAC-1 binding) or assays to measure calcium mobilization directly. Such research would contribute valuable knowledge to the complex field of purinergic signaling in hemostasis and thrombosis.

References

Application Notes and Protocols for Utilizing P2X7 Receptor Antagonists in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular ATP, has emerged as a significant modulator of smooth muscle function. Its involvement in pathological processes such as inflammation and vasospasm makes it a compelling target for therapeutic intervention. These application notes provide a comprehensive guide for utilizing P2X7 receptor antagonists in in vitro smooth muscle contraction assays, a critical tool for investigating the physiological roles of the P2X7 receptor and for the preclinical evaluation of novel antagonists.

This document outlines the mechanism of action of P2X7 receptors in smooth muscle, detailed protocols for conducting isometric contraction studies in isolated vascular tissues, and a summary of the pharmacological data for a selective P2X7 antagonist.

Mechanism of Action: P2X7 Receptor-Mediated Smooth Muscle Contraction

Activation of the P2X7 receptor on smooth muscle cells by its endogenous agonist, adenosine (B11128) triphosphate (ATP), or a potent synthetic agonist like 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), initiates a signaling cascade that culminates in muscle contraction. The primary mechanism involves the opening of the non-selective cation channel of the P2X7 receptor, leading to an influx of extracellular calcium ions (Ca²⁺). This rise in intracellular Ca²⁺ is the pivotal event that triggers the contractile machinery of the smooth muscle cell. The downstream signaling pathway proceeds as follows:

  • Calcium Influx: Activation of the P2X7 receptor directly allows the entry of Ca²⁺ into the smooth muscle cell.

  • Calmodulin Activation: The influx of Ca²⁺ leads to its binding with the intracellular calcium sensor protein, calmodulin (CaM), forming a Ca²⁺-CaM complex.

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).

  • Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20).

  • Cross-Bridge Cycling and Contraction: Phosphorylation of MLC20 initiates the cycling of myosin cross-bridges along actin filaments, resulting in smooth muscle contraction.

Selective P2X7 receptor antagonists, such as A-740003, competitively block the binding of ATP or other agonists to the receptor, thereby inhibiting the initial Ca²⁺ influx and preventing the subsequent signaling cascade that leads to contraction.

Data Presentation: Potency of a Selective P2X7 Receptor Antagonist

AntagonistAgonistAssay TypeCell Type/TissueSpeciesIC₅₀ (nM)Reference
A-740003BzATPIntracellular Ca²⁺ InfluxRecombinant P2X7Rat18[1][2][3]
A-740003BzATPIntracellular Ca²⁺ InfluxRecombinant P2X7Human40[1][2][3]
A-740003BzATPIL-1β ReleaseDifferentiated THP-1 cellsHuman156[1][2]
A-740003BzATPPore FormationDifferentiated THP-1 cellsHuman92[1][2]

Experimental Protocols

Protocol 1: Isometric Tension Recording in Isolated Vascular Smooth Muscle Rings

This protocol describes the methodology for assessing the effect of a P2X7 receptor antagonist on agonist-induced contractions in isolated aortic rings using an organ bath system.

Materials and Reagents:

  • Animals: Male C57BL/6 mice (or other suitable species)

  • Tissues: Thoracic aorta

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)

  • P2X7 Antagonist: A-740003

  • Standard Depolarizing Agent: Potassium Chloride (KCl)

  • Carbogen (B8564812) gas: 95% O₂ / 5% CO₂

  • Equipment: Organ bath system with isometric force transducers, data acquisition system, dissection microscope, surgical instruments.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal using a humane and approved method.

    • Carefully dissect the thoracic aorta and place it in ice-cold PSS.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting the Tissue:

    • Mount each aortic ring in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g (this may need to be optimized for different tissues).

    • During equilibration, wash the tissues with fresh PSS every 15-20 minutes.

    • After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust and reproducible contraction indicates a healthy preparation.

    • Wash the tissues thoroughly with PSS to return to the baseline resting tension.

  • Antagonist Incubation:

    • Once a stable baseline is achieved, add the P2X7 antagonist, A-740003, to the organ bath at the desired concentration (e.g., in the range of 10 nM to 1 µM).

    • Incubate the tissues with the antagonist for a predetermined period, typically 30-60 minutes, to allow for receptor binding. For control tissues, add the vehicle used to dissolve the antagonist.

  • Agonist-Induced Contraction:

    • Following the incubation period, construct a cumulative concentration-response curve for the P2X7 agonist, BzATP.

    • Start with a low concentration of BzATP (e.g., 1 µM) and incrementally increase the concentration in a logarithmic manner (e.g., up to 100 µM or until a maximal response is achieved).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Data Analysis:

    • Record the isometric tension (in grams or millinewtons) throughout the experiment.

    • Normalize the contractile responses to the maximal contraction induced by KCl or to the maximal response induced by BzATP in the control group.

    • Plot the concentration-response curves for BzATP in the absence and presence of the antagonist.

    • The inhibitory effect of the antagonist can be quantified by calculating the IC₅₀ value from the inhibition curve or by performing a Schild analysis to determine the pA₂ value for competitive antagonists.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7 P2X7 Receptor Cation Channel ATP->P2X7 Binds to Ca2_ion Ca²⁺ P2X7->Ca2_ion Opens channel, Ca²⁺ influx CaM Calmodulin (CaM) Ca2_ion->CaM Binds to CaM_Ca2 Ca²⁺-CaM Complex CaM->CaM_Ca2 MLCK_inactive Inactive MLCK CaM_Ca2->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Antagonist A-740003 (Antagonist) Antagonist->P2X7 Blocks

Caption: P2X7 Receptor Signaling Pathway in Smooth Muscle Contraction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Tissue Dissection (e.g., Aortic Rings) Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration (60-90 min) under resting tension Mounting->Equilibration Viability Viability Check (KCl Contraction) Equilibration->Viability Washout Washout Viability->Washout Antagonist_Inc Antagonist Incubation (30-60 min) Washout->Antagonist_Inc Agonist_CRC Cumulative Concentration- Response Curve (BzATP) Antagonist_Inc->Agonist_CRC Recording Record Isometric Tension Agonist_CRC->Recording Normalization Normalize Data Recording->Normalization Plotting Plot Concentration- Response Curves Normalization->Plotting IC50_Calc Calculate IC₅₀ / pA₂ Plotting->IC50_Calc

Caption: Experimental Workflow for Smooth Muscle Contraction Assay.

References

Application Notes and Protocols for Investigating Inflammatory Responses Using PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1] Emerging research has highlighted the critical role of the P2Y2 receptor in modulating inflammatory processes. Its activation has been linked to various inflammatory responses, including cytokine release, immune cell migration, and the regulation of inflammasome activity. This document provides detailed application notes and experimental protocols for utilizing PSB-1114 tetrasodium as a tool to investigate P2Y2 receptor-mediated inflammatory responses in both in vitro and in vivo models.

Mechanism of Action

This compound selectively binds to and activates the P2Y2 receptor. This receptor is primarily coupled to Gq/11 proteins, and its activation initiates a canonical signaling cascade involving the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] These signaling events can subsequently influence downstream pathways, including mitogen-activated protein kinases (MAPKs) and transcription factors such as NF-κB, ultimately leading to a cellular response.[3][4]

Data Presentation

The following table summarizes the quantitative data for this compound, highlighting its potency and selectivity for the P2Y2 receptor.

CompoundTarget ReceptorAgonist/AntagonistEC50/IC50SelectivityReference
This compound P2Y2Agonist134 nM>50-fold vs. P2Y4 (EC50 = 9.3 µM) and P2Y6 (EC50 = 7.0 µM)[1][5]

Signaling Pathway Diagram

PSB1114_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 Gq Gq/11 P2Y2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC co-activates Downstream Downstream Signaling (e.g., MAPKs, NF-κB) Ca_cyto->Downstream PKC->Downstream Response Inflammatory Response Downstream->Response

Caption: P2Y2 Receptor Signaling Pathway Activated by PSB-1114.

Experimental Protocols

In Vitro Experiment 1: Modulation of LPS-Induced Cytokine Release in Macrophages

This protocol details the investigation of how this compound modulates the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow Diagram

in_vitro_workflow_1 cluster_setup Cell Culture and Plating cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A1 Culture RAW 264.7 macrophages A2 Seed cells in 96-well plates A1->A2 A3 Allow cells to adhere overnight A2->A3 B1 Pre-treat with PSB-1114 (various concentrations) A3->B1 B2 Stimulate with LPS B1->B2 C1 Incubate for 24 hours B2->C1 D1 Collect supernatant C1->D1 D2 Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA D1->D2

Caption: Workflow for LPS-Induced Cytokine Release Assay.

Methodology

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • PSB-1114 Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add this compound at final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (medium only). Incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment, add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Express cytokine concentrations as pg/mL and normalize to the LPS-only treated group.

In Vitro Experiment 2: Neutrophil Chemotaxis Assay

This protocol is designed to assess the effect of this compound on neutrophil migration towards a chemoattractant.

Methodology

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI-1640 medium.

  • Chemotaxis Setup: Use a Boyden chamber or a similar transwell migration system with a 3-5 µm pore size polycarbonate membrane.

  • Chemoattractant and PSB-1114 Addition: In the lower chamber, add RPMI-1640 medium containing a chemoattractant (e.g., 100 nM fMLP or 100 ng/mL IL-8). In separate wells, also include the chemoattractant plus varying concentrations of this compound (10 nM to 10 µM). Include a control with medium only and a control with PSB-1114 only.

  • Cell Seeding: Add the isolated neutrophils (2 x 10^5 cells/well) to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or DAPI).

  • Cell Counting: Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescent cell viability assay.

  • Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the migration towards the chemoattractant alone.

In Vivo Experiment: LPS-Induced Acute Lung Injury in Mice

This protocol outlines a procedure to evaluate the in vivo effects of this compound on lipopolysaccharide-induced acute lung injury in a mouse model.

Experimental Workflow Diagram

in_vivo_workflow cluster_setup Animal Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Sample Collection cluster_analysis Analysis A1 Acclimatize C57BL/6 mice A2 Randomly assign to treatment groups A1->A2 B1 Administer PSB-1114 (e.g., intraperitoneally) A2->B1 B2 Induce lung injury with intranasal LPS B1->B2 1 hour prior C1 Monitor animals for 24 hours C2 Euthanize and collect BALF and lung tissue C1->C2 D1 Cell count and differential in BALF C2->D1 D2 Cytokine analysis of BALF C2->D2 D3 Histological examination of lung tissue C2->D3

Caption: Workflow for LPS-Induced Acute Lung Injury Model.

Methodology

  • Animals: Use 8-10 week old male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee.

  • Treatment Groups: Randomly divide the mice into the following groups (n=6-8 per group):

    • Vehicle control (Saline) + Saline (intranasal)

    • Vehicle control (Saline) + LPS (intranasal)

    • This compound (e.g., 1 mg/kg) + LPS (intranasal)

  • PSB-1114 Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection 1 hour before LPS administration.

  • LPS-Induced Lung Injury: Anesthetize the mice lightly with isoflurane. Administer LPS (10 µg in 50 µL of sterile saline) intranasally. The control group will receive 50 µL of sterile saline intranasally.

  • Monitoring and Sample Collection: Monitor the animals for 24 hours. At the end of the experiment, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid (BALF) at 400 x g for 10 minutes at 4°C.

    • Use the supernatant for cytokine analysis (e.g., TNF-α, IL-6, MIP-2) by ELISA.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides for differential cell counting (neutrophils, macrophages).

  • Lung Tissue Analysis:

    • Perfuse the lungs with saline and collect the left lung for histological analysis (fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin).

    • Homogenize the right lung for myeloperoxidase (MPO) activity assay as a measure of neutrophil infiltration.

  • Data Analysis: Compare the different treatment groups for BALF cell counts, cytokine levels, MPO activity, and histological scores of lung injury. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the P2Y2 receptor in inflammatory responses. The protocols provided here offer a framework for investigating its effects on key inflammatory processes in both cellular and whole-organism contexts. Researchers can adapt these methodologies to their specific experimental questions to further unravel the complexities of P2Y2 receptor signaling in inflammation and to explore its potential as a therapeutic target.

References

Application Notes and Protocols for In Vivo Administration of PSB-1114 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist. The information is intended to assist researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound in animal models.

Introduction

PSB-1114 tetrasodium is a valuable research tool for investigating the role of the P2Y2 receptor in various physiological and pathological processes.[1][2][3] The P2Y2 receptor, activated by ATP and UTP, is implicated in a range of conditions including inflammation, fibrosis, and cancer.[1] Due to its high potency and selectivity, PSB-1114 allows for targeted modulation of this receptor in vivo.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for proper formulation and administration.

PropertyValueSource
Molecular Weight 622.14 g/mol [2]
Formula C₁₀H₁₁F₂N₂Na₄O₁₃P₃S[2]
Solubility Soluble in water[2]
Purity ≥98% (HPLC)[2]
Storage Store at -80°C[2]

Note: Some suppliers may provide this compound pre-dissolved in water at a concentration of 10mM.[2]

In Vivo Administration Protocols

The choice of administration route depends on the experimental objective, the target organ, and the desired pharmacokinetic profile. Below are generalized protocols for common administration routes in rodents. It is crucial to optimize these protocols for specific animal models and experimental conditions.

Vehicle Selection and Preparation

For in vivo administration, a sterile, isotonic, and biocompatible vehicle is paramount. Given that this compound is water-soluble, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles.

Protocol for Vehicle Preparation:

  • Use sterile, pyrogen-free saline or PBS.

  • Allow the vehicle to reach room temperature before dissolving the compound.

  • If not using a pre-dissolved solution, weigh the required amount of this compound under sterile conditions.

  • Dissolve the compound in the vehicle to the desired final concentration.

  • Ensure complete dissolution by gentle vortexing.

  • Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

Intravenous (IV) Injection

IV administration provides rapid and complete bioavailability, making it suitable for acute studies and pharmacokinetic analysis.

Experimental Workflow for IV Injection:

prep Prepare PSB-1114 Solution restrain Restrain Animal (e.g., in a restrainer) prep->restrain inject Inject into Lateral Tail Vein restrain->inject observe Monitor Animal inject->observe endpoint Perform Experimental Endpoint observe->endpoint

Caption: Workflow for intravenous administration of PSB-1114.

Protocol:

  • Prepare the PSB-1114 solution in sterile saline or PBS at the desired concentration.

  • Properly restrain the animal (e.g., mouse or rat) to expose the lateral tail vein.

  • Warm the tail gently with a heat lamp or warm water to dilate the vein.

  • Disinfect the injection site with an alcohol swab.

  • Using a sterile insulin (B600854) syringe (e.g., 27-30 gauge), slowly inject the desired volume of the PSB-1114 solution into the tail vein.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration, offering a larger injection volume and slower absorption compared to IV.

Experimental Workflow for IP Injection:

prep Prepare PSB-1114 Solution restrain Restrain Animal prep->restrain inject Inject into Lower Right/Left Abdominal Quadrant restrain->inject observe Monitor Animal inject->observe endpoint Perform Experimental Endpoint observe->endpoint

Caption: Workflow for intraperitoneal administration of PSB-1114.

Protocol:

  • Prepare the PSB-1114 solution in sterile saline or PBS.

  • Securely restrain the animal, exposing the abdomen.

  • Tilt the animal slightly with the head downwards to move the abdominal organs away from the injection site.

  • Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.

  • Aspirate briefly to ensure no fluid or blood is drawn, confirming correct needle placement.

  • Inject the solution smoothly into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any signs of distress.

Dosage Considerations

The optimal dosage of this compound will vary depending on the animal model, the specific disease being studied, and the intended therapeutic effect. As no specific in vivo dosage for PSB-1114 was identified in the literature search, it is recommended to perform a dose-response study to determine the effective dose range for your specific application.

General Recommendations:

  • Start with a low dose range based on the in vitro EC₅₀ (134 nM) and perform dose-escalation studies.

  • Monitor for both therapeutic efficacy and any potential adverse effects.

  • The administration volume should be appropriate for the size of the animal to avoid discomfort or adverse effects.

Signaling Pathway of P2Y2 Receptor Activation

PSB-1114 acts as an agonist at the P2Y2 receptor, a Gq protein-coupled receptor. Its activation triggers downstream signaling cascades that play a role in various cellular responses.

cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse PSB1114 PSB-1114 PSB1114->P2Y2

Caption: P2Y2 receptor signaling pathway activated by PSB-1114.

Conclusion

These application notes provide a foundational guide for the in vivo use of this compound. Researchers are strongly encouraged to adapt and optimize these protocols based on their specific experimental needs and to consult relevant literature and institutional guidelines for animal care and use. Careful planning and execution of in vivo studies will be critical to elucidating the therapeutic potential of targeting the P2Y2 receptor with PSB-1114.

References

Measuring P2Y2 Receptor Activation with PSB-1114 Tetrasodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y2 receptor, a G protein-coupled receptor (GPCR), is activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP).[1] Its involvement in a wide array of physiological and pathophysiological processes, including inflammation, wound healing, and cell migration, makes it a significant target for drug discovery.[1] PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, making it an invaluable tool for studying the receptor's function and for screening potential therapeutic agents.[2][3] This document provides detailed application notes and protocols for measuring P2Y2 receptor activation using PSB-1114 tetrasodium.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by an agonist such as PSB-1114 initiates a well-characterized signaling cascade. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5] The subsequent increase in cytosolic Ca2+ concentration is a hallmark of P2Y2 receptor activation and can be quantified to measure receptor activity.

Figure 1: P2Y2 receptor signaling pathway upon activation by PSB-1114.

Quantitative Data for P2Y2 Receptor Ligands

The following tables summarize the potency and affinity of PSB-1114 and other common P2Y2 receptor ligands. This data is essential for designing experiments and interpreting results.

Table 1: P2Y2 Receptor Agonists

CompoundReceptor SubtypeAssay TypePotency (EC50)Reference Cell Line
This compound Human P2Y2 IP3 Accumulation 134 nM 1321N1 astrocytoma
ATPHuman P2Y2MAP Kinase Activity~25 µMPC12 cells
UTPHuman P2Y2MAP Kinase Activity~25 µMPC12 cells
ATPHuman P2Y2Proliferation26.0 ± 2.8 µMA549 cells
UTPHuman P2Y2Proliferation26.0 ± 2.8 µMA549 cells

Data compiled from multiple sources.[6][7][8]

Table 2: P2Y2 Receptor Antagonists

CompoundReceptor SubtypeAssay TypePotency (IC50)Reference Cell Line
AR-C118925XX Human P2Y2 Calcium Mobilization 37.2 - 51.3 nM (pA2) HEK293
AR-C118925Human P2Y2Calcium Mobilization72.1 ± 12.4 nM (vs UTP)1321N1 astrocytoma
AR-C118925Human P2Y2Calcium Mobilization57.4 ± 19.6 nM (vs ATP)1321N1 astrocytoma
SuraminRat P2Y2Inositol Phosphate (B84403)pA2 = 4.48Vascular Smooth Muscle Cells

Data compiled from multiple sources.[1][9][2][3][10]

Experimental Protocols

Two primary methods for measuring P2Y2 receptor activation are detailed below: Calcium Imaging and Inositol Phosphate Accumulation Assays.

Protocol 1: Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to P2Y2 receptor activation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing P2Y2 receptors (e.g., 1321N1 astrocytoma cells, HEK293 cells)

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microscope equipped for ratiometric fluorescence imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

  • Perfusion system

Procedure:

  • Cell Preparation:

    • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

    • On the day of the experiment, wash the cells twice with HBSS.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. Dissolve Fura-2 AM in DMSO to a stock concentration of 1 mM.

    • For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip onto the perfusion chamber of the microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

    • Prepare a solution of PSB-1114 in HBSS at the desired concentration (e.g., starting with the EC50 value and performing a dose-response).

    • Apply the PSB-1114 solution to the cells via the perfusion system.

    • Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the F340/F380 ratio over time to visualize the calcium transient.

    • The peak amplitude of the ratio change can be used to quantify the response to PSB-1114.

Protocol 2: Inositol Phosphate Accumulation Assay

This protocol measures the accumulation of [3H]-inositol phosphates, a direct downstream product of PLC activation, following P2Y2 receptor stimulation.

Materials:

  • Cells expressing P2Y2 receptors

  • This compound

  • myo-[3H]-inositol

  • Inositol-free cell culture medium

  • Lithium chloride (LiCl)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Dowex AG1-X8 anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Plate cells in 24-well plates and grow to near confluency.

    • Replace the culture medium with inositol-free medium containing myo-[3H]-inositol (1-2 µCi/mL).

    • Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Receptor Stimulation:

    • Wash the labeled cells with a physiological salt solution.

    • Pre-incubate the cells with a buffer containing LiCl (typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Add PSB-1114 at various concentrations to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M) or TCA (e.g., 10%).

    • Incubate on ice for at least 30 minutes to precipitate proteins and lipids.

    • Collect the acidic supernatants containing the soluble inositol phosphates.

  • Purification and Quantification:

    • Neutralize the acidic extracts.

    • Apply the neutralized extracts to Dowex AG1-X8 anion-exchange columns (formate form).

    • Wash the columns to remove unincorporated [3H]-inositol.

    • Elute the total [3H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

    • Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the data as counts per minute (CPM) or disintegrations per minute (DPM).

    • Plot the amount of [3H]-inositol phosphate accumulation against the concentration of PSB-1114 to generate a dose-response curve and determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for measuring P2Y2 receptor activation using a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (P2Y2-expressing cells) plating Cell Plating cell_culture->plating assay_choice Assay Selection plating->assay_choice ligand_prep Ligand Preparation (PSB-1114 Dilutions) stimulation Receptor Stimulation (Add PSB-1114) ligand_prep->stimulation ca_imaging Calcium Imaging (Fura-2 Loading) assay_choice->ca_imaging Calcium ip_assay Inositol Phosphate Assay ([³H]-inositol Labeling) assay_choice->ip_assay IP3 ca_imaging->stimulation ip_assay->stimulation detection Signal Detection (Fluorescence or Radioactivity) stimulation->detection data_analysis Data Analysis (Dose-Response Curve) detection->data_analysis results Results (EC50/IC50 Determination) data_analysis->results

References

Application Notes and Protocols: PSB-1114 Tetrasodium as a P2Y2 Receptor Agonist in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PSB-1114 tetrasodium (B8768297) is a potent, selective, and enzymatically stable agonist for the P2Y2 receptor, a G-protein coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3] Its high potency and selectivity make it an invaluable tool compound for researchers and scientists in the field of drug discovery and development. These application notes provide an overview of PSB-1114's pharmacological properties, guidance on its use in various experimental settings, and detailed protocols for in vitro and in vivo studies.

Contrary to potential misconceptions, PSB-1114 is not a P2Y12 receptor antagonist. The P2Y12 receptor is a key target for antiplatelet drugs like clopidogrel (B1663587) and ticagrelor.[4][5][6][7] Instead, PSB-1114 selectively activates the P2Y2 receptor, which is involved in a variety of physiological processes, including ion transport, inflammation, and cell proliferation.[8] A distinct compound, PSB-0739, is a known P2Y12 receptor antagonist.[9]

Pharmacological Profile of PSB-1114 Tetrasodium

PSB-1114 is a uridine (B1682114) triphosphate (UTP) analog characterized by its high affinity and selectivity for the P2Y2 receptor. Its enzymatic stability further enhances its utility in experimental systems where endogenous ectonucleotidases can degrade natural ligands.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound.

ParameterValueReceptor SubtypeSpeciesReference
EC50 134 nMP2Y2Human[1][3]
EC50 9.3 µMP2Y4Human[1][3]
EC50 7.0 µMP2Y6Human[1][3]
Selectivity >50-fold vs P2Y4--[1][3]
Selectivity >60-fold vs P2Y6--[2]

Signaling Pathway of P2Y2 Receptor Activation

Activation of the P2Y2 receptor by an agonist like PSB-1114 initiates a signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 P2Y2R P2Y2 Receptor PSB1114->P2Y2R Gq11 Gq/11 P2Y2R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Plating Plate HEK293-P2Y2 Cells Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Washing Wash Cells Dye_Loading->Washing Baseline_Reading Record Baseline Fluorescence Washing->Baseline_Reading Compound_Prep Prepare PSB-1114 Dilutions Compound_Injection Inject PSB-1114 Compound_Prep->Compound_Injection Baseline_Reading->Compound_Injection Measurement Measure Fluorescence Change Compound_Injection->Measurement Data_Normalization Normalize Data Measurement->Data_Normalization Curve_Fitting Plot Concentration-Response Curve Data_Normalization->Curve_Fitting EC50_Calculation Calculate EC50 Curve_Fitting->EC50_Calculation Drug_Discovery_Logic cluster_tools Tool Compound cluster_applications Applications cluster_outcomes Drug Discovery Outcomes PSB1114 PSB-1114 (Selective P2Y2 Agonist) Target_Validation Target Validation (Is P2Y2 involved in disease?) PSB1114->Target_Validation Enables Pathway_Elucidation Pathway Elucidation (What are the downstream effects?) PSB1114->Pathway_Elucidation Facilitates Assay_Development Assay Development (For HTS of new compounds) PSB1114->Assay_Development Used in New_Hypotheses Generation of New Hypotheses Target_Validation->New_Hypotheses Pathway_Elucidation->New_Hypotheses Lead_Identification Identification of New Leads Assay_Development->Lead_Identification

References

Troubleshooting & Optimization

PSB-1114 tetrasodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-1114 tetrasodium (B8768297). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is PSB-1114 tetrasodium and what is its primary mechanism of action?

This compound is a potent and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor.[1][2][3] Its chemical name is 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt.[1] As a P2Y₂ agonist, it mimics the action of endogenous ligands like ATP and UTP, initiating downstream signaling cascades.[4][5]

Q2: What is the recommended solvent for dissolving this compound?

The most commonly recommended solvent for this compound is water.[1] Many suppliers provide this compound pre-dissolved in water at a concentration of 10mM.[1] For laboratory preparation of stock solutions, sterile, distilled water is a suitable choice.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C.[3] Stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[3]

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound, particularly when preparing concentrations higher than 10mM or using different buffer systems. The following guide addresses these potential issues.

Q4: I am having trouble dissolving this compound in water at a high concentration. What can I do?

If you are experiencing difficulty dissolving this compound in water, consider the following steps:

  • Gentle Warming: Gently warm the solution to room temperature. Avoid excessive heat, as it may degrade the compound.

  • Vortexing/Sonication: Vortex the solution for several minutes. If particles persist, brief sonication in a water bath may aid dissolution.

  • pH Adjustment: The solubility of tetrasodium salts and phosphate-containing compounds is often pH-dependent. A slight increase in the pH of the aqueous solution may improve solubility.

Q5: Can I dissolve this compound in solvents other than water, such as DMSO or ethanol?

While water is the primary recommended solvent, one supplier suggests that stock solutions can be made in DMSO.[3] There is limited information available on the solubility of this compound in ethanol. When using organic solvents, be aware that phosphate (B84403) buffers can precipitate at high organic solvent concentrations.[6][7][8] It is recommended to first dissolve the compound in a small amount of water before adding the organic solvent.

Q6: My this compound solution in a phosphate buffer has precipitated. What could be the cause and how can I fix it?

Precipitation of phosphate salts in buffers can occur, especially in the presence of high concentrations of organic solvents or at lower temperatures.[6][7][8]

  • Cause: The addition of organic solvents like acetonitrile (B52724) or methanol (B129727) to a phosphate buffer can cause the buffer salts to precipitate.[6][7][8]

  • Solution: If precipitation occurs, try to redissolve the compound by warming the solution gently and sonicating. To prevent this, consider using a lower concentration of the phosphate buffer or using a different buffer system that is more soluble in your desired solvent mixture. When working with organic solvents, it is advisable to flush the system with water before introducing the buffer solution.[7]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 622.14 g/mol [1][3]
Solubility in Water Soluble (often supplied at 10mM)[1]
EC₅₀ for P2Y₂ Receptor 134 nM[2][3]

Experimental Protocols

Protocol for Reconstituting Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized this compound to prepare a stock solution.

  • Centrifugation: Before opening, centrifuge the vial at low speed for a few seconds to ensure the lyophilized powder is at the bottom.

  • Solvent Addition: Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., for a 10mM stock solution from 1mg of powder, add approximately 160.7 µL of water).

  • Dissolution: Gently vortex the vial until the powder is completely dissolved. If necessary, allow the vial to sit at room temperature for a few minutes to aid dissolution. For stubborn particulates, a brief sonication in a water bath can be used.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

Visualizations

PSB_1114_Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Dissolve PSB-1114 in chosen solvent is_dissolved Is it fully dissolved? start->is_dissolved solution_ready Solution Ready (Store appropriately) is_dissolved->solution_ready Yes troubleshoot Troubleshooting Steps is_dissolved->troubleshoot No gentle_warming Gentle Warming (Room Temperature) troubleshoot->gentle_warming vortex_sonicate Vortex / Sonicate gentle_warming->vortex_sonicate check_ph Check & Adjust pH (if aqueous) vortex_sonicate->check_ph re_evaluate Re-evaluate Dissolution check_ph->re_evaluate re_evaluate->solution_ready Yes consult_specialist Consult Technical Support / Consider alternative solvent re_evaluate->consult_specialist No

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

P2Y2_Signaling_Pathway P2Y2 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 P2Y2R P2Y2 Receptor PSB1114->P2Y2R Gq11 Gq/11 P2Y2R->Gq11 Go Go P2Y2R->Go G12 G12 P2Y2R->G12 PLC PLC Gq11->PLC activates Rac Rac Activation Go->Rac activates RhoA RhoA Activation G12->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Cellular_responses Cellular Responses (e.g., Migration) PKC->Cellular_responses Cytoskeletal_rearrangements Cytoskeletal Rearrangements Rac->Cytoskeletal_rearrangements RhoA->Cytoskeletal_rearrangements Cytoskeletal_rearrangements->Cellular_responses

Caption: The signaling pathway of the P2Y2 receptor activated by agonists like PSB-1114.

References

how to improve the stability of PSB-1114 tetrasodium in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of PSB-1114 tetrasodium (B8768297) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of PSB-1114 tetrasodium in an aqueous solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: As a tetrasodium salt, PSB-1114 will create a slightly alkaline solution. Extreme pH values, both acidic and basic, can potentially lead to the degradation of the molecule.

  • Temperature: Like many nucleotide analogs, the stability of PSB-1114 is temperature-dependent. Higher temperatures can accelerate degradation processes. For short-term storage of similar molecules in solution (up to a week), 4°C is often used, while -20°C or -80°C is recommended for long-term storage.[1]

  • Oxidation: The phosphorothioate (B77711) group in PSB-1114 is susceptible to oxidation.[2][3] Exposure to air (oxygen) and oxidizing agents can lead to desulfurization or other modifications, altering the compound's activity.

  • Enzymatic Degradation: Although PSB-1114 is designed to be more enzymatically stable than its natural counterparts, contamination of the solution with nucleases or phosphatases could still potentially lead to degradation.

  • Light Exposure: While not explicitly documented for PSB-1114, prolonged exposure to light can be a degradation factor for many complex organic molecules. It is generally good practice to protect solutions from light.

Q2: What is the recommended pH range for storing this compound solutions?

Q3: Can I store PSB-1114 in water, or is a buffer recommended?

A3: While PSB-1114 is soluble in water, for storage, it is highly recommended to use a sterile, buffered solution.[1] A buffer will help maintain a stable pH, which is crucial for the long-term stability of the compound. Unbuffered water can have a variable pH and may absorb atmospheric CO2, becoming acidic over time. Suitable buffers could include phosphate-buffered saline (PBS) or Tris-HCl, adjusted to the desired pH.

Q4: What are the potential degradation pathways for PSB-1114?

A4: Based on the structure of PSB-1114, which contains a 4-thiouridine (B1664626) and a phosphorothioate moiety, the following degradation pathways are plausible:

  • Desulfurization: The 4-thiouridine can undergo desulfurization, where the sulfur atom is replaced by an oxygen atom.[4] This process can be accelerated by heat and oxidation.

  • Oxidation of the Phosphorothioate Group: The phosphorothioate linkage is a known site of oxidation.[2][3] This can lead to the formation of a phosphodiester bond (desulfurization) or, in more aggressive conditions, cleavage of the phosphate (B84403) backbone.

  • Hydrolysis: The triphosphate chain can be susceptible to hydrolysis, leading to the cleavage of phosphate groups and the formation of the corresponding diphosphate, monophosphate, or nucleoside derivatives.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity of PSB-1114 solution over time. 1. Degradation due to improper storage: Incorrect temperature, pH, or exposure to light/air. 2. Repeated freeze-thaw cycles: This can lead to degradation of the compound and introduction of moisture. 3. Contamination: Bacterial or enzymatic (nuclease/phosphatase) contamination.1. Verify storage conditions: Ensure the solution is stored at -80°C for long-term storage in a suitable buffer (pH 6.0-7.5). Protect from light. 2. Aliquot the stock solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] 3. Use sterile techniques: Prepare solutions using sterile, nuclease-free water and buffers. Filter-sterilize the final solution if appropriate.
Precipitate forms in the PSB-1114 solution upon thawing. 1. Concentration is too high for the buffer. 2. pH shift during freezing. 1. Check solubility: The supplier datasheet indicates solubility in water at 10mM. If using a buffer, verify solubility at your working concentration. You may need to gently warm and vortex the solution to redissolve. 2. Optimize buffer: Consider using a buffer with a better buffering capacity at low temperatures.
Inconsistent experimental results using the same stock solution. 1. Incomplete dissolution of the compound. 2. Degradation of the stock solution. 1. Ensure complete dissolution: Before making dilutions, ensure the stock solution is completely thawed and homogenous by gentle vortexing. 2. Prepare fresh stock solution: If degradation is suspected, prepare a fresh stock solution from lyophilized powder and compare its performance.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage Duration Temperature Recommended Vehicle Key Considerations
Short-term (≤ 1 week)4°CSterile, buffered solution (pH 6.0-7.5)Protect from light.
Long-term (> 1 week)-20°C to -80°CSterile, buffered solution (pH 6.0-7.5)Aliquot to avoid freeze-thaw cycles. Purge vial with inert gas (argon or nitrogen) to minimize oxidation.

Table 2: Buffer Selection Guide for PSB-1114 Solutions

Buffer Useful pH Range Advantages Disadvantages
Phosphate-Buffered Saline (PBS)5.8 - 8.0Physiologically relevant, good buffering capacity.Can precipitate with certain metal ions.
Tris-HCl7.0 - 9.0Commonly used in biological assays.pH is temperature-dependent.
HEPES6.8 - 8.2Good buffering capacity in the physiological range.More expensive than other options.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Materials:

    • Lyophilized this compound

    • Sterile, nuclease-free water

    • Sterile, 10X stock of a suitable buffer (e.g., PBS, pH 7.4)

    • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized PSB-1114 to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the PSB-1114 in a minimal amount of sterile, nuclease-free water to create a concentrated initial stock.

    • Dilute the concentrated stock to the final desired concentration using the sterile buffer. For example, to make a 10 mM stock in 1X PBS, dilute the initial stock with the appropriate volumes of 10X PBS and sterile water.

    • Gently vortex the solution to ensure it is homogenous.

    • If desired, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -80°C.

Protocol 2: Experimental Workflow for Assessing the Stability of PSB-1114 Solution

  • Objective: To determine the stability of a PSB-1114 solution under specific storage conditions (e.g., temperature, pH).

  • Materials:

    • Freshly prepared PSB-1114 solution

    • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

    • Biological assay system to test the activity of PSB-1114 (e.g., cell-based calcium mobilization assay)

  • Procedure:

    • Prepare a homogenous stock solution of PSB-1114 in the desired buffer.

    • Divide the stock solution into multiple aliquots.

    • Store the aliquots under the different conditions to be tested (e.g., different temperatures, pH values).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.

    • Analyze the purity and concentration of PSB-1114 in each aliquot using a stability-indicating analytical method like HPLC-UV or LC-MS.

    • Concurrently, test the biological activity of the PSB-1114 in each aliquot using a relevant functional assay.

    • Compare the results over time to the initial (time 0) sample to determine the rate and extent of degradation under each condition.

Visualizations

PSB1114_Degradation_Pathway PSB1114 This compound Oxidation Oxidation (O2, oxidizing agents) PSB1114->Oxidation Hydrolysis Hydrolysis (pH extremes, enzymes) PSB1114->Hydrolysis Temperature Elevated Temperature PSB1114->Temperature Degradation_Product_1 Desulfurization of 4-Thiouridine Oxidation->Degradation_Product_1 Degradation_Product_2 Oxidation of Phosphorothioate Oxidation->Degradation_Product_2 Degradation_Product_3 Phosphate Chain Cleavage Hydrolysis->Degradation_Product_3 Temperature->Degradation_Product_1 Temperature->Degradation_Product_3

Caption: Potential degradation pathways of this compound.

Stability_Study_Workflow cluster_0 Preparation cluster_1 Time-Course Incubation cluster_2 Analysis cluster_3 Data Evaluation Prep_Stock Prepare PSB-1114 Stock Solution Aliquot Aliquot into Test Conditions (Temp, pH, etc.) Prep_Stock->Aliquot Time_Points Incubate and Collect Samples at Different Time Points Aliquot->Time_Points Analytical Analytical Chemistry (HPLC, LC-MS) Time_Points->Analytical Biological Biological Activity Assay Time_Points->Biological Data_Analysis Compare to Time 0 and Determine Degradation Rate Analytical->Data_Analysis Biological->Data_Analysis

Caption: Experimental workflow for a PSB-1114 stability study.

Troubleshooting_Logic Start Inconsistent Results or Loss of Activity? Check_Storage Are Storage Conditions Optimal? (-80°C, pH 6-7.5) Start->Check_Storage Check_Handling Avoiding Repeated Freeze-Thaw Cycles? Check_Storage->Check_Handling Yes Solution_Storage Action: Optimize Storage (Temp, pH, Buffer, Light Protection) Check_Storage->Solution_Storage No Check_Prep Using Sterile, Nuclease-Free Reagents? Check_Handling->Check_Prep Yes Solution_Handling Action: Aliquot Stock Solution Check_Handling->Solution_Handling No Solution_Prep Action: Prepare Fresh Solution with Sterile Technique Check_Prep->Solution_Prep No End Problem Resolved Check_Prep->End Yes Solution_Storage->End Solution_Handling->End Solution_Prep->End

Caption: Troubleshooting decision tree for PSB-1114 stability issues.

References

troubleshooting unexpected results with PSB-1114 tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PSB-1114 tetrasodium?

A1: this compound is a selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which can be measured in a calcium mobilization assay.[1][2][3][4][5]

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored at -80°C. Many suppliers provide the compound pre-dissolved in water.

Q3: What is the solubility of this compound?

A3: this compound is soluble in water. It is often supplied pre-dissolved at a concentration of 10 mM.

Q4: Is this compound stable in solution?

A4: PSB-1114 is designed to be enzymatically stable, particularly against ectonucleotidases, which can degrade other nucleotide analogs. However, for optimal performance, it is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Q5: What are the known off-target effects of this compound?

A5: While PSB-1114 is highly selective for the P2Y2 receptor, all pharmacological agents have the potential for off-target effects, especially at high concentrations. It displays greater than 60-fold selectivity for P2Y2 over P2Y4 and P2Y6 receptors. To mitigate potential off-target effects, it is crucial to use the lowest effective concentration and include appropriate controls, such as testing in a cell line that does not express the P2Y2 receptor.

Troubleshooting Guide

Issue 1: No or weak response in a calcium mobilization assay.
Potential Cause Troubleshooting Steps
Cell Health and Viability Ensure cells are healthy, within a low passage number, and not overly confluent. Perform a viability stain (e.g., Trypan Blue) to confirm cell health before starting the experiment.[6][7]
Incorrect Seeding Density Optimize cell seeding density for your specific cell line and plate format. Too few cells will result in a weak signal, while too many can lead to desensitization or other artifacts.[6][8]
PSB-1114 Degradation Prepare fresh dilutions of PSB-1114 from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles.
Inadequate PSB-1114 Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type. The reported EC50 is 134 nM, but the optimal concentration may vary.
Low P2Y2 Receptor Expression Confirm P2Y2 receptor expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence.
Assay Buffer Composition Ensure the assay buffer contains appropriate concentrations of calcium and other ions necessary for cellular responses.
Issue 2: High background signal in a calcium mobilization assay.
Potential Cause Troubleshooting Steps
Cell Stress or Death Stressed or dying cells can have dysregulated calcium signaling. Ensure gentle handling of cells during the assay and use a physiological buffer. High concentrations of the vehicle (e.g., DMSO) can be cytotoxic. Perform a vehicle control to assess its effect.
Autofluorescence Check for autofluorescence from your cells or the assay plate at the excitation and emission wavelengths of your calcium indicator dye.
Indicator Dye Overloading Use the recommended concentration of the calcium indicator dye. Overloading can lead to dye compartmentalization and high background fluorescence.
Issue 3: Inconsistent results between experiments.
Potential Cause Troubleshooting Steps
Variability in Cell Culture Maintain consistent cell culture conditions, including media composition, passage number, and confluency at the time of the experiment.[6]
Inconsistent Reagent Preparation Prepare fresh reagents for each experiment and ensure accurate pipetting.
Edge Effects in Multi-well Plates To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with buffer or media to maintain a humid environment.[6]
Lot-to-Lot Variability of PSB-1114 If you suspect lot-to-lot variability, test a new lot of the compound alongside the previous lot in a side-by-side experiment.

Data Presentation

Table 1: Potency and Selectivity of PSB-1114

ReceptorEC50 (µM)
P2Y20.134
P2Y4>10
P2Y6>10

Data compiled from publicly available product information.

Experimental Protocols

Key Experiment: Calcium Mobilization Assay

This protocol describes a typical fluorescence-based calcium mobilization assay using a plate reader.

Materials:

  • Cells expressing the P2Y2 receptor

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • ATP (as a positive control)

Methodology:

  • Cell Seeding: Seed cells into the microplate at a pre-optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of PSB-1114 and a positive control (e.g., ATP) in HBSS.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the PSB-1114 dilutions or control to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (F/F0) is plotted against time to visualize the calcium transient.

    • The peak fluorescence response is used to generate a dose-response curve and calculate the EC50 value.

Mandatory Visualizations

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates PSB1114 PSB-1114 PSB1114->P2Y2 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Downstream Downstream Cellular Responses DAG->Downstream Activates PKC Ca_cyto Cytosolic Ca²⁺ (Increase) ER->Ca_cyto Releases Ca²⁺ Ca_cyto->Downstream Triggers

P2Y2 Receptor Signaling Pathway

Troubleshooting_Workflow Start Unexpected Result (e.g., No/Weak Response) CheckCells Check Cell Health & Density Start->CheckCells CheckReagent Check PSB-1114 Integrity (Fresh Dilution?) CheckCells->CheckReagent Cells OK ContactSupport Consult Technical Support CheckCells->ContactSupport Cells Unhealthy CheckReceptor Verify P2Y2 Expression CheckReagent->CheckReceptor Reagent OK CheckReagent->ContactSupport Reagent Suspect OptimizeConc Optimize PSB-1114 Concentration CheckReceptor->OptimizeConc Expression Confirmed CheckReceptor->ContactSupport No Expression CheckAssay Review Assay Protocol (Buffer, Controls) OptimizeConc->CheckAssay Concentration Optimized ResultOK Problem Resolved CheckAssay->ResultOK Protocol OK CheckAssay->ContactSupport Protocol Issue

Troubleshooting Decision Workflow

References

optimizing PSB-1114 tetrasodium concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-1114 tetrasodium (B8768297) in their experiments.

Frequently Asked Questions (FAQs)

1. What is PSB-1114 tetrasodium and what is its primary mechanism of action?

This compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate the P2Y2 receptor, initiating downstream intracellular signaling cascades. Due to its high potency, selectivity, and stability against enzymatic degradation by ectonucleotidases, it is a valuable tool for studying P2Y2 receptor function.

2. What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. A good starting point is to perform a dose-response curve. Based on its reported EC50 of 134 nM, a concentration range of 1 nM to 10 µM is recommended for initial experiments.

3. How should I prepare and store this compound?

  • Reconstitution: this compound is soluble in water. Many suppliers provide it pre-dissolved at a concentration of 10 mM. If you have the powdered form, reconstitute it in sterile, nuclease-free water to create a stock solution (e.g., 1 mM or 10 mM).

  • Storage: Store the stock solution at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

4. I am not observing a response after applying PSB-1114. What are the possible reasons?

There are several potential reasons for a lack of response:

  • Low P2Y2 Receptor Expression: The cells you are using may not express the P2Y2 receptor or express it at very low levels. Confirm receptor expression using techniques like qPCR or Western blotting.

  • Incorrect Concentration: The concentration of PSB-1114 may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Cell Health: Ensure your cells are healthy and viable. Poor cell health can lead to a blunted or absent response.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the signaling event. Consider optimizing your assay parameters or trying a different assay.

  • Compound Degradation: Although PSB-1114 is relatively stable, improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

5. Are there any known off-target effects of PSB-1114?

PSB-1114 displays high selectivity for the P2Y2 receptor over other P2Y subtypes, particularly P2Y4 and P2Y6. However, at very high concentrations, the potential for off-target effects on other receptors or signaling pathways cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments.

Troubleshooting Guides

Problem: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Variability in Cell Culture Ensure consistent cell passage number, seeding density, and growth conditions.
Inconsistent Agonist Preparation Prepare fresh dilutions of PSB-1114 from a single, validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Assay Timing Standardize incubation times with the agonist and other reagents.
Problem: High background signal in the assay.
Possible Cause Troubleshooting Steps
Cellular Stress Handle cells gently during plating and media changes. Ensure optimal growth conditions.
Dye Loading Issues (for fluorescence-based assays) Optimize the concentration of the fluorescent dye and the loading time. Ensure complete removal of excess dye by washing.
Autofluorescence Check for autofluorescence of your cells or the assay plate at the wavelengths used for detection.

Data Presentation

Table 1: Potency and Selectivity of this compound

ReceptorEC50
P2Y2134 nM
P2Y49.3 µM
P2Y67.0 µM

EC50 values represent the concentration of the agonist that gives a half-maximal response.

Experimental Protocols

Protocol 1: Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium mobilization following P2Y2 receptor activation using a fluorescent calcium indicator.

Materials:

  • Cells expressing P2Y2 receptors

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Agonist Preparation: Prepare serial dilutions of this compound in HBSS.

  • Signal Measurement:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Record a baseline fluorescence reading for a short period.

    • Add the PSB-1114 dilutions to the wells.

    • Continuously record the fluorescence signal for several minutes to capture the calcium transient.

  • Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.

Protocol 2: Inositol (B14025) Phosphate (IP) Accumulation Assay

This protocol measures the production of inositol phosphates, a downstream product of P2Y2 receptor activation.

Materials:

  • Cells expressing P2Y2 receptors

  • This compound

  • myo-[³H]inositol

  • Inositol-free medium

  • Lithium chloride (LiCl)

  • Dowex anion-exchange resin

  • Scintillation counter and vials

Procedure:

  • Cell Labeling:

    • Plate cells and grow to near confluency.

    • Replace the culture medium with inositol-free medium containing myo-[³H]inositol (e.g., 1 µCi/mL).

    • Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with a suitable buffer.

    • Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add PSB-1114 at the desired concentrations and incubate for the desired time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding a solution like cold trichloroacetic acid.

    • Scrape the cells and collect the lysate.

  • Purification and Quantification:

    • Separate the inositol phosphates from free inositol and other cellular components using Dowex anion-exchange chromatography.

    • Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or as a fold increase over the basal (unstimulated) condition.

Mandatory Visualizations

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_ER->Downstream PKC->Downstream PSB1114 PSB-1114 PSB1114->P2Y2 Binds & Activates

Caption: P2Y2 Receptor Signaling Pathway.

Experimental_Workflow_Calcium_Imaging start Start plate_cells Plate cells in 96-well plate start->plate_cells dye_loading Load cells with calcium indicator dye plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells baseline_reading Record baseline fluorescence wash_cells->baseline_reading add_agonist Add PSB-1114 baseline_reading->add_agonist record_signal Record fluorescence signal change add_agonist->record_signal analyze_data Analyze data (ΔF/F₀) record_signal->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Calcium Imaging.

Troubleshooting_Logic start No response to PSB-1114 check_receptor Is P2Y2 receptor expressed? start->check_receptor check_concentration Is concentration optimal? check_receptor->check_concentration Yes express_receptor Confirm receptor expression (qPCR/WB) check_receptor->express_receptor No check_cells Are cells healthy? check_concentration->check_cells Yes dose_response Perform dose-response curve check_concentration->dose_response No check_assay Is assay sensitive? check_cells->check_assay Yes cell_viability Check cell viability and morphology check_cells->cell_viability No optimize_assay Optimize assay parameters check_assay->optimize_assay No success Problem Solved check_assay->success Yes

Caption: Troubleshooting Flowchart for No Response.

minimizing off-target effects of PSB-1114 tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of PSB-1114 tetrasodium (B8768297) in experimental settings. Our goal is to help you minimize potential off-target effects and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is PSB-1114 tetrasodium and what is its primary target?

A1: this compound is a potent and selective P2Y2 receptor agonist .[1][2] It is structurally an analog of Uridine triphosphate (UTP). Its primary mechanism of action is to bind to and activate the P2Y2 receptor, a G protein-coupled receptor (GPCR), initiating downstream intracellular signaling cascades.[3][4][5] It is crucial to note that PSB-1114 is not an A2B receptor antagonist.

Q2: How selective is PSB-1114 for the P2Y2 receptor?

A2: PSB-1114 is highly selective for the P2Y2 receptor. It displays over 50-fold selectivity against the closely related P2Y4 and P2Y6 receptors.[1] This high selectivity makes it a valuable tool for studying the specific roles of the P2Y2 receptor.[1]

Q3: What are the known potential off-target receptors for PSB-1114?

A3: Due to its high selectivity, off-target effects are minimal at appropriate concentrations. The most likely potential off-target receptors are other members of the P2Y family, specifically the P2Y4 and P2Y6 receptors.[1][6] However, activation of these receptors only occurs at significantly higher concentrations than those required for P2Y2 activation.

Q4: How can I confirm that my observed experimental effect is specifically due to P2Y2 receptor activation?

A4: To confirm that the observed cellular response is mediated by the P2Y2 receptor, you should perform a control experiment using a selective P2Y2 receptor antagonist, such as AR-C118925.[7] Pre-incubation of your cells with the antagonist should block the effects of a subsequent PSB-1114 application. If the effect is abolished, it confirms the involvement of the P2Y2 receptor.

Q5: What is the recommended concentration range for using PSB-1114 in cell-based assays?

A5: The effective concentration can vary significantly between cell types and experimental systems. It is essential to perform a dose-response curve to determine the optimal concentration for your specific model. Start with a range that brackets the known EC50 value of 134 nM.[1] A typical starting range might be from 10 nM to 10 µM.[8] Using the lowest concentration that produces a robust on-target effect will minimize the risk of any potential off-target activity.

Q6: My results are inconsistent or not what I expected. What are the common troubleshooting steps?

A6: Inconsistent results can arise from several factors. First, verify the integrity and concentration of your PSB-1114 stock solution. Ensure your cells are healthy, within a consistent and low passage number, and express the P2Y2 receptor.[9] Calibrate your equipment, especially pipettes, and check for variability in cell density between experiments.[10] Finally, review your assay protocol for any potential sources of error.

Data Presentation: Selectivity Profile of PSB-1114

The following table summarizes the potency of this compound at various P2Y receptors, highlighting its selectivity for the P2Y2 subtype.

Receptor SubtypeAgonist Activity (EC50)Selectivity vs. P2Y2
P2Y2 134 nM -
P2Y49.3 µM (9300 nM)~70-fold
P2Y67.0 µM (7000 nM)~52-fold

Data compiled from MedChemExpress and R&D Systems.[1][2]

Mandatory Visualizations

Signaling Pathways & Experimental Workflows

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PSB1114 PSB-1114 (Agonist) P2Y2R P2Y2 Receptor PSB1114->P2Y2R Binds Gq11 Gq/11 P2Y2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Downstream Cellular Responses PKC->Response

Caption: P2Y2 receptor signaling pathway activated by PSB-1114.

Experimental_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_confirm Phase 2: On-Target Confirmation cluster_analysis Phase 3: Data Analysis prep_cells Prepare Cell Culture (Expressing P2Y2R) dose_response Perform Dose-Response Curve with PSB-1114 prep_cells->dose_response determine_ec50 Determine Optimal Concentration (e.g., EC80) dose_response->determine_ec50 group_control Control Group: Treat with PSB-1114 alone determine_ec50->group_control group_antagonist Test Group: Pre-incubate with P2Y2 Antagonist, then treat with PSB-1114 determine_ec50->group_antagonist measure Measure Cellular Response (e.g., Calcium Flux, Gene Expression) group_control->measure group_antagonist->measure compare Compare Responses measure->compare conclusion_on Conclusion: Effect is ON-TARGET compare->conclusion_on Response Blocked conclusion_off Conclusion: Effect is OFF-TARGET or non-specific compare->conclusion_off Response NOT Blocked

Caption: Experimental workflow for confirming on-target effects.

Troubleshooting_Logic start Unexpected Experimental Result q1 Is there ANY response to PSB-1114? start->q1 check_reagents Check Reagent: - Confirm PSB-1114 concentration - Use fresh aliquot q1->check_reagents No q2 Is the response reproducible? q1->q2 Yes check_cells Check Cells: - Confirm P2Y2R expression - Check cell health & passage # check_reagents->check_cells check_assay Check Assay: - Verify readout sensitivity - Calibrate equipment check_cells->check_assay troubleshoot_variability Troubleshoot Variability: - Standardize cell density - Ensure consistent timing q2->troubleshoot_variability No q3 Is the effect blocked by a P2Y2 antagonist? q2->q3 Yes on_target Result is likely ON-TARGET. Re-evaluate hypothesis. q3->on_target Yes off_target Result is likely OFF-TARGET. - Lower PSB-1114 concentration - Test against P2Y4/P2Y6 q3->off_target No

Caption: Logical flow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration via Dose-Response Curve

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) and the optimal working concentration for PSB-1114 in a cell-based calcium flux assay.

Materials:

  • Cells expressing the P2Y2 receptor, plated in a black, clear-bottom 96-well plate.

  • This compound stock solution (e.g., 10 mM in water).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Fluorescence plate reader with an injector.

Procedure:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells once with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[9]

  • Ligand Preparation: Prepare a serial dilution of PSB-1114 in assay buffer. A common 10-point dilution series might range from 100 µM down to 1 nM.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for each well.

  • Agonist Injection: Program the reader to inject the PSB-1114 dilutions into the appropriate wells.

  • Data Acquisition: Immediately after injection, measure the fluorescence intensity in real-time for 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Plot the ΔF against the logarithm of the PSB-1114 concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value.

    • Select a concentration for future experiments that gives a robust and consistent response (e.g., EC80-EC90) to maximize the assay window while staying on the specific part of the curve.

Protocol 2: Confirming On-Target Effects with a Selective Antagonist

This protocol validates that the biological effect of PSB-1114 is mediated through the P2Y2 receptor.

Materials:

  • All materials from Protocol 1.

  • A selective P2Y2 receptor antagonist (e.g., AR-C118925) stock solution.

Procedure:

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 1.

  • Experimental Groups:

    • Control Group: Wells that will receive only assay buffer during the pre-incubation step.

    • Antagonist Group: Wells that will be pre-incubated with the P2Y2 antagonist.

  • Antagonist Pre-incubation: Add the P2Y2 antagonist to the designated wells at a concentration known to be effective (e.g., 1-10 µM). Add an equal volume of assay buffer to the control wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[9]

  • Agonist Stimulation: Prepare PSB-1114 at the optimal concentration determined in Protocol 1 (e.g., EC80).

  • Fluorescence Measurement and Data Acquisition: Place the plate in the reader. Inject the PSB-1114 solution into all wells (both control and antagonist groups) and record the fluorescence as described in Protocol 1.

  • Data Analysis:

    • Calculate the ΔF for both the control and antagonist-treated groups.

    • Compare the response to PSB-1114 in the presence and absence of the antagonist.

    • A significant reduction or complete blockade of the PSB-1114-induced signal in the antagonist group confirms that the effect is on-target and mediated by the P2Y2 receptor.

References

interpreting dose-response curves for PSB-1114 tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-1114 tetrasodium (B8768297). The information is designed to help interpret dose-response curves and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is PSB-1114 tetrasodium? A1: this compound is a potent, enzymatically stable, and subtype-selective agonist for the P2Y₂ receptor.[1][2] It is a derivative of UTP (Uridine-5'-triphosphate).[3]

Q2: What is the primary mechanism of action for PSB-1114? A2: PSB-1114 selectively binds to and activates the P2Y₂ receptor, which is a G-protein-coupled receptor (GPCR). This activation typically initiates downstream signaling cascades, most commonly through the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Q3: What is the expected potency (EC₅₀) of PSB-1114? A3: The reported half-maximal effective concentration (EC₅₀) for PSB-1114 at the P2Y₂ receptor is approximately 134 nM.[1][2][4]

Q4: How selective is PSB-1114? A4: PSB-1114 displays a high degree of selectivity for the P2Y₂ receptor. It is over 50-fold more selective for P2Y₂ compared to the P2Y₄ (EC₅₀ of ~9.3 μM) and P2Y₆ (EC₅₀ of ~7.0 μM) receptors.[1][2]

Q5: How should I store and handle this compound? A5: For long-term stability, PSB-1114 should be stored at -80°C.[4] It is soluble in water.[4]

Pharmacological Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy comparison of its activity across different purinergic receptor subtypes.

ParameterReceptor SubtypeValueReference
EC₅₀ P2Y₂134 nM[1][2]
EC₅₀ P2Y₄9.3 µM[1][2]
EC₅₀ P2Y₆7.0 µM[1][2]
Selectivity P2Y₂ vs P2Y₄>50-fold[1]
Selectivity P2Y₂ vs P2Y₆>50-fold[1]

P2Y₂ Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by PSB-1114 upon binding to the P2Y₂ receptor.

PSB1114_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y2 P2Y₂ Receptor Gq11 Gq/11 P2Y2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PSB1114 PSB-1114 PSB1114->P2Y2 Binds

Canonical P2Y₂ receptor signaling pathway activated by PSB-1114.

Experimental Protocols

Generating a Dose-Response Curve via Calcium Mobilization Assay

This protocol outlines a general method for determining the EC₅₀ of PSB-1114 in a cell line endogenously or exogenously expressing the P2Y₂ receptor.

  • Cell Culture: Seed cells expressing the P2Y₂ receptor into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.

    • Perform serial dilutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations (e.g., from 1 pM to 100 µM). Include a buffer-only control.

  • Dye Loading:

    • Remove culture medium from the cells.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Data Acquisition:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • Add the prepared PSB-1114 dilutions to the wells.

    • Measure the fluorescence signal continuously for a period of 2-5 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence for each concentration.

    • Normalize the data, setting the baseline response to 0% and the maximum response observed with a saturating concentration of a full agonist (like ATP or UTP) to 100%.

    • Plot the normalized response against the logarithm of the PSB-1114 concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value.

Experimental_Workflow A 1. Seed P2Y₂-expressing cells in 96-well plate C 3. Load cells with calcium-sensitive dye A->C B 2. Prepare serial dilutions of PSB-1114 E 5. Add PSB-1114 dilutions to cells B->E D 4. Measure baseline fluorescence using a plate reader C->D D->E F 6. Measure fluorescence change to capture peak response E->F G 7. Plot response vs. log[concentration] and fit curve to find EC₅₀ F->G

Workflow for a calcium mobilization assay to generate a dose-response curve.

Troubleshooting Guide

Q: My observed EC₅₀ is significantly higher (curve shifted right) than the reported ~134 nM. What are the potential causes?

A: A rightward shift in the dose-response curve indicates lower potency. Several factors could be responsible. Follow this troubleshooting guide:

  • Compound Integrity:

    • Issue: PSB-1114 may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the compound. Ensure long-term storage is at -80°C.

  • Stock Concentration:

    • Issue: An error in calculating or preparing the stock solution will affect all subsequent dilutions.

    • Solution: Re-calculate and carefully prepare a fresh stock solution. If possible, verify the concentration using an analytical method.

  • Cellular Factors:

    • Issue: The expression level of the P2Y₂ receptor can decrease with high cell passage numbers, leading to reduced sensitivity.

    • Solution: Use cells with a lower passage number. Regularly check receptor expression levels via qPCR or Western blot.

  • Assay Conditions:

    • Issue: The presence of antagonists or interfering substances in the media or buffer can compete with PSB-1114.

    • Solution: Use a simple, defined buffer for the assay (e.g., HBSS with HEPES). Ensure all reagents are pure.

Troubleshooting_Right_Shift Problem Problem: EC₅₀ is too high (Right-shifted curve) Cause1 Compound Degradation? Problem->Cause1 Cause2 Incorrect Stock Concentration? Problem->Cause2 Cause3 Low Receptor Expression? Problem->Cause3 Solution1 Use fresh aliquot; Store at -80°C Cause1->Solution1 Yes Solution2 Prepare new stock solution; Verify concentration Cause2->Solution2 Yes Solution3 Use low passage cells; Confirm P2Y₂ expression Cause3->Solution3 Yes

Troubleshooting logic for a right-shifted dose-response curve.

Q: I am not observing any cellular response, even at high concentrations of PSB-1114. What should I do?

A: A complete lack of response can stem from several critical issues:

  • Confirm Receptor Expression: First, verify that your cell line robustly expresses functional P2Y₂ receptors. A cell line with no or very low receptor density will not respond.

  • Use a Positive Control: Test the cells with a known, non-selective P2Y agonist like ATP or UTP at a high concentration (e.g., 10-100 µM). If the cells respond to ATP/UTP but not PSB-1114, it points to a problem with the PSB-1114 compound itself. If they do not respond to either, the problem lies with the cells or the assay setup.

  • Check Cell Viability: Ensure your cells are healthy and viable using a method like Trypan Blue exclusion. Dead or unhealthy cells will not produce a physiological response.

  • Verify Assay Setup: Confirm that the dye was loaded correctly and that the plate reader settings (e.g., excitation/emission wavelengths, sensitivity) are appropriate for the assay.

Q: The maximal response (Eₘₐₓ) in my assay is lower than what I see with ATP. Why?

A: This can occur for a few reasons:

  • Partial Agonism: In some cellular systems or under certain conditions, PSB-1114 might act as a partial agonist relative to a full agonist like ATP. This means it cannot elicit the same maximum cellular response, even at saturating concentrations.

  • Receptor Desensitization: Prolonged exposure to an agonist can cause receptor desensitization or internalization, leading to a dampened maximal response. Try minimizing pre-incubation times.

  • Signal Saturation: Ensure your instrument's detector is not saturated by the high response from the positive control (ATP). This can artificially flatten the top of the dose-response curve. Check the raw fluorescence values to ensure they are within the linear range of the detector.

References

avoiding artifacts in assays using PSB-1114 tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSB-1114 tetrasodium (B8768297). This resource is designed for researchers, scientists, and drug development professionals to help avoid common artifacts and troubleshoot issues in assays using this potent and selective P2Y₂ receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is PSB-1114 tetrasodium and what is its primary mechanism of action?

A1: this compound is a potent, enzymatically stable, and subtype-selective P2Y₂ receptor agonist with an EC₅₀ of 134 nM.[1][2] It displays over 50-fold selectivity for the P2Y₂ receptor over P2Y₄ and P2Y₆ receptors.[1][2] Its primary mechanism of action is to bind to and activate the P2Y₂ receptor, a G-protein coupled receptor, initiating downstream signaling pathways.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound should be stored at -80°C.[3] Some suppliers may ship the compound at room temperature for short durations.[1] It is soluble in water, and some suppliers provide it pre-dissolved at a concentration of 10mM.[3] Always refer to the Certificate of Analysis for batch-specific storage recommendations.

Q3: Is this compound susceptible to enzymatic degradation in cell culture?

A3: PSB-1114 is described as "enzymatically stable," suggesting it is more resistant to degradation by ectonucleotidases compared to natural nucleotides like UTP.[1] However, it is still crucial to consider the potential for some level of degradation, especially in long-term experiments or with cell types expressing high levels of ectoenzymes. Degradation products could potentially lead to off-target effects or a reduction in the effective concentration of the agonist.

Q4: Can the tetrasodium salt form of PSB-1114 cause issues in my assay buffer?

A4: Tetrasodium salts can sometimes interact with components of assay buffers, particularly those containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), potentially leading to precipitation. It is recommended to prepare concentrated stock solutions in water and to test the final assay buffer for any signs of precipitation after adding PSB-1114.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected agonist activity 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Inaccurate serial dilutions or adsorption to plasticware. 3. Cellular Tolerance/Desensitization: Prolonged exposure of cells to the agonist.1. Storage: Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Preparation: Use low-adsorption plasticware for dilutions. Prepare fresh dilutions for each experiment. 3. Exposure: Minimize the pre-incubation time with the agonist. Perform time-course experiments to determine the optimal stimulation period.
High background signal or apparent off-target effects 1. Contamination: Stock solution or assay reagents may be contaminated. 2. Non-specific Binding: At high concentrations, PSB-1114 may bind to other purinergic receptors or nucleotide-binding sites. 3. Degradation Products: Breakdown products of PSB-1114 may have their own biological activity.1. Quality Control: Use sterile techniques and filtered buffers. Test a fresh vial of the compound. 2. Concentration: Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. 3. Controls: Include appropriate controls, such as a selective P2Y₂ receptor antagonist, to confirm the observed effects are mediated by the P2Y₂ receptor.
Cell toxicity or unexpected changes in cell health 1. High Compound Concentration: Excessive concentrations of any nucleotide analog can be cytotoxic. 2. P2Y₂ Receptor Overstimulation: Continuous activation of P2Y₂ receptors can lead to cellular stress and apoptosis in some cell types. 3. Buffer Osmolality: Addition of a high concentration of the tetrasodium salt may alter the osmolality of the culture medium.1. Dose-Response: Determine the EC₅₀ and use concentrations around this value. Perform cell viability assays (e.g., MTT, LDH) in parallel. 2. Time-Course: Limit the duration of cell exposure to PSB-1114. 3. Buffer Control: Prepare a vehicle control containing the same final concentration of sodium ions to account for any effects of the salt.
Precipitation observed in assay wells 1. Buffer Incompatibility: Interaction of the tetrasodium salt with components in the assay buffer, such as divalent cations. 2. Low Solubility at Final Concentration: The compound may be precipitating out of solution in the final assay medium.1. Buffer Optimization: Test the solubility of PSB-1114 in your specific assay buffer at the desired final concentration before starting the experiment. Consider using a buffer with lower divalent cation concentrations if possible. 2. Stock Solution: Ensure the stock solution is fully dissolved before adding it to the assay medium. Prepare intermediate dilutions in a compatible solvent if necessary.

Experimental Protocols

General Protocol for a Cell-Based P2Y₂ Receptor Activation Assay

This protocol provides a general workflow for assessing P2Y₂ receptor activation in a cell line endogenously or recombinantly expressing the receptor.

  • Cell Culture:

    • Culture cells in the recommended medium and conditions until they reach the desired confluency.

    • Seed cells into the appropriate assay plate (e.g., 96-well plate) and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in sterile water (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of PSB-1114 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure (Example: Calcium Mobilization Assay):

    • Wash the cells once with the assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add the various concentrations of PSB-1114 to the wells.

    • Measure the change in fluorescence over time using a plate reader equipped for fluorescence detection.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Plot the dose-response curve and calculate the EC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding dye_loading Dye Loading cell_culture->dye_loading Wash compound_prep PSB-1114 Dilution stimulation Stimulation with PSB-1114 compound_prep->stimulation dye_loading->stimulation Wash measurement Fluorescence Measurement stimulation->measurement data_analysis Data Analysis (EC50) measurement->data_analysis

Caption: General experimental workflow for a cell-based P2Y₂ receptor activation assay.

signaling_pathway PSB1114 PSB-1114 P2Y2R P2Y₂ Receptor PSB1114->P2Y2R Binds & Activates Gq_protein Gq Protein P2Y2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of P2Y₂ receptor activation by PSB-1114.

troubleshooting_logic start Inconsistent Results? check_storage Check Storage & Handling start->check_storage check_dilutions Verify Dilutions & Pipetting start->check_dilutions check_controls Review Controls (Vehicle, Antagonist) start->check_controls check_cell_health Assess Cell Viability start->check_cell_health check_buffer Inspect Buffer for Precipitation start->check_buffer solution1 Aliquot & Store at -80°C check_storage->solution1 solution2 Use Low-Adsorption Plastics check_dilutions->solution2 solution3 Optimize Agonist Concentration check_controls->solution3 solution4 Perform Time-Course Experiment check_cell_health->solution4 solution5 Test Buffer Compatibility check_buffer->solution5

Caption: A logical flow for troubleshooting inconsistent assay results with PSB-1114.

References

impact of serum on PSB-1114 tetrasodium activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist. Particular focus is given to understanding and mitigating the potential impact of serum on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is PSB-1114 tetrasodium and what is its mechanism of action?

This compound is a potent, enzymatically stable, and subtype-selective agonist for the P2Y2 receptor, with an EC50 of 134 nM.[1][2] It displays over 50-fold selectivity for the P2Y2 receptor compared to the P2Y4 and P2Y6 receptors.[1] As a P2Y2 receptor agonist, PSB-1114 mimics the action of endogenous nucleotides like ATP and UTP, which activate the P2Y2 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Q2: How does the presence of serum in cell culture media potentially affect the activity of this compound?

Potential impacts of serum on PSB-1114 activity include:

  • Reduced Potency (Apparent Loss of Activity): If PSB-1114 binds to serum proteins, the concentration of the free, active compound will be lower than the total concentration added to the media. This can result in a rightward shift of the concentration-response curve, indicating a higher EC50 value and apparently lower potency.

  • Variability in Results: The concentration and composition of proteins can vary between different batches of serum (e.g., fetal bovine serum, FBS), leading to batch-to-batch variability in the extent of PSB-1114 binding and, consequently, in experimental outcomes.

  • Non-specific Effects: Serum contains a complex mixture of growth factors, cytokines, and nucleotides that could potentially interfere with the P2Y2 signaling pathway or have additive/synergistic effects with PSB-1114.

Q3: Should I conduct my experiments with PSB-1114 in the presence or absence of serum?

The decision to include serum in your experiments depends on the specific research question and cell type.

  • Serum-Free Conditions: For initial characterization of PSB-1114 activity, determining its intrinsic potency (EC50), and for mechanistic studies, it is highly recommended to perform experiments in serum-free media. This eliminates the confounding variable of serum protein binding.

  • Serum-Containing Conditions: If the experimental model requires serum for cell viability and function, or if the goal is to mimic a more physiological environment, then experiments can be conducted in the presence of serum. However, it is crucial to be aware of the potential for reduced potency and to maintain consistency in the serum source and concentration.

Q4: How can I determine if serum is affecting the activity of PSB-1114 in my experiments?

To assess the impact of serum, you can perform a parallel concentration-response experiment. Test the effect of PSB-1114 on your cells in both serum-free and serum-containing media. A significant rightward shift in the EC50 value in the presence of serum would suggest that serum components are binding to PSB-1114 and reducing its free concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak response to PSB-1114 in serum-containing media. Serum Protein Binding: High-affinity binding of PSB-1114 to serum proteins reduces the free concentration to sub-optimal levels.1. Increase Concentration: Perform a dose-response curve with a higher concentration range of PSB-1114. 2. Reduce Serum: Lower the serum concentration in your media if your cells can tolerate it. 3. Switch to Serum-Free: If possible, adapt your cells to serum-free media for the duration of the experiment.
Degradation of PSB-1114: Although designed to be enzymatically stable, some degradation may occur over long incubation times in complex biological fluids.1. Minimize Incubation Time: Use the shortest incubation time necessary to observe a response. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of PSB-1114 for each experiment.
High background signal in control wells (no PSB-1114). Endogenous Nucleotides in Serum: Serum contains ATP and other nucleotides that can activate P2Y2 receptors.1. Use Serum-Free Media: This is the most effective way to eliminate this background. 2. Heat-Inactivate Serum: While this primarily denatures complement proteins, it may have some effect on other components. 3. Dialyze Serum: Dialysis can remove small molecules like nucleotides from the serum.
Inconsistent results between experiments. Batch-to-Batch Variability of Serum: Different lots of serum can have varying protein compositions and concentrations.1. Use a Single Lot of Serum: Purchase a large batch of serum and use it for the entire set of related experiments. 2. Characterize Each New Lot: If you must switch lots, consider re-evaluating the concentration-response of PSB-1114.
Cell Passage Number: The expression of P2Y2 receptors can change as cells are passaged.1. Use a Consistent Passage Range: Perform experiments on cells within a defined range of passage numbers.

Data Presentation

Table 1: Hypothetical Impact of Serum on this compound Potency (EC50)

This table illustrates the potential shift in the half-maximal effective concentration (EC50) of PSB-1114 when tested in the presence of different concentrations of Fetal Bovine Serum (FBS). Note: This data is illustrative and should be determined experimentally.

Media ConditionPSB-1114 EC50 (nM)Fold Shift in EC50
Serum-Free1341.0
2% FBS2802.1
5% FBS5504.1
10% FBS12009.0

Experimental Protocols

Protocol 1: Determining the Impact of Serum on PSB-1114 Activity using a Calcium Flux Assay

This protocol describes a method to quantify the effect of serum on the potency of PSB-1114 by measuring intracellular calcium mobilization.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)

  • This compound

  • Serum-free cell culture medium

  • Cell culture medium supplemented with the desired concentration of FBS

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight in their standard growth medium.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in serum-free medium or HBSS according to the manufacturer's instructions.

    • Wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for the time and temperature recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Cell Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Preparation of PSB-1114 Solutions:

    • Prepare a series of PSB-1114 dilutions in both serum-free medium and the serum-containing medium to be tested. The concentration range should bracket the expected EC50.

  • Calcium Flux Measurement:

    • Place the plate in the microplate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the different concentrations of PSB-1114 (in either serum-free or serum-containing media) to the respective wells.

    • Measure the change in fluorescence over time to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of PSB-1114.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the PSB-1114 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for both the serum-free and serum-containing conditions.

    • Compare the EC50 values to determine the fold-shift caused by the presence of serum.

Visualizations

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSB_1114 PSB-1114 Serum_Protein Serum Protein PSB_1114->Serum_Protein Bound Free_PSB Free PSB-1114 PSB_1114->Free_PSB Unbound P2Y2R P2Y2 Receptor Free_PSB->P2Y2R Activates Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Figure 1: P2Y2 receptor signaling and the potential impact of serum protein binding on PSB-1114.

Experimental_Workflow A Plate cells in 96-well plate B Culture overnight A->B C Load cells with Calcium Dye B->C E Measure baseline fluorescence C->E D Prepare PSB-1114 dilutions (Serum-Free vs. Serum-Containing) F Add PSB-1114 dilutions D->F E->F G Measure fluorescence change (Calcium Flux) F->G H Analyze data and compare EC50 values G->H

Figure 2: Experimental workflow for assessing the impact of serum on PSB-1114 activity.

References

Validation & Comparative

Validating the Efficacy of PSB-1114 Tetrasodium in a Novel In Vitro Model of Dry Eye Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the efficacy of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist, in a novel in vitro model of Dry Eye Disease (DED). The performance of PSB-1114 tetrasodium is compared with the established P2Y2 receptor agonist, Diquafosol Tetrasodium, and the endogenous agonist, Adenosine Triphosphate (ATP). This document outlines the experimental model, key performance indicators, and detailed protocols to facilitate further research and development.

Introduction to the New Model: Hyperosmotic Stress in Human Corneal Epithelial Cells

To assess the therapeutic potential of novel compounds for Dry Eye Disease, a robust and relevant in vitro model is essential. This guide proposes the use of a well-established model utilizing human corneal epithelial cells (HCE-T) subjected to hyperosmotic stress. This model mimics the hyperosmolar environment of the tear film in DED patients, which is a key trigger for ocular surface inflammation and damage.[1]

Comparative Efficacy of P2Y2 Receptor Agonists

The primary mechanism of action for P2Y2 receptor agonists in the context of DED is the stimulation of mucin and fluid secretion from ocular surface cells, which helps to restore the tear film's protective layer. The efficacy of this compound is evaluated by comparing its ability to stimulate key downstream pathways against known agonists.

Quantitative Data Summary

The following tables summarize the known and projected quantitative data for this compound and its alternatives.

Table 1: Potency at the Human P2Y2 Receptor (Intracellular Calcium Mobilization)

CompoundCell LineEC50 (Concentration for 50% Maximal Effect)
This compound 1321N1 Astrocytoma Cells134 nM
Human Corneal Epithelial Cells Data to be determined
Diquafosol TetrasodiumHuman Corneal Epithelial Cells~20-200 µM (for cell proliferation)[2]
ATP (Adenosine Triphosphate)Murine Macrophage J774.G8 Cells11 µM[3]
1321N1 Astrocytoma Cells1.5-5.8 µM[4]

Table 2: Efficacy in Mucin Secretion (MUC5AC) in an In Vitro Dry Eye Model

CompoundCell LineCondition% Increase in MUC5AC Secretion (relative to control)
This compound Human Corneal Epithelial Cells Hyperosmotic Stress (400 mOsm/L) Data to be determined
Diquafosol TetrasodiumHuman Corneal Epithelial CellsHyperosmotic Stress (400 mOsm/L)Significant increase (2.63-fold in mRNA at 24h)[5]

Signaling Pathway and Experimental Workflow

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by an agonist like this compound initiates a signaling cascade that is crucial for its therapeutic effects. The binding of the agonist to the Gq protein-coupled receptor leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key event that leads to downstream effects such as mucin secretion and fluid transport.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER triggers release Ca_cyto Increased Intracellular Ca2+ Ca_ER->Ca_cyto Effects Downstream Effects (e.g., Mucin Secretion) Ca_cyto->Effects Agonist This compound Agonist->P2Y2 binds

Caption: P2Y2 receptor signaling cascade upon agonist binding.

Experimental Workflow for Efficacy Validation

The following workflow outlines the key steps to validate the efficacy of this compound in the proposed in vitro model of Dry Eye Disease.

G cluster_prep Model Preparation cluster_treat Treatment cluster_assess Efficacy Assessment cluster_analysis Data Analysis Culture Culture Human Corneal Epithelial (HCE-T) Cells Induce Induce Hyperosmotic Stress (e.g., 400-500 mOsm/L with NaCl) Culture->Induce Treat_PSB Treat with PSB-1114 (Dose-Response) Induce->Treat_PSB Treat_Diquafosol Treat with Diquafosol (Positive Control) Induce->Treat_Diquafosol Treat_ATP Treat with ATP (Endogenous Agonist) Induce->Treat_ATP Treat_Vehicle Vehicle Control Induce->Treat_Vehicle Ca_Assay Measure Intracellular Calcium Mobilization Treat_PSB->Ca_Assay Mucin_Assay Quantify MUC5AC Mucin Secretion (ELISA) Treat_PSB->Mucin_Assay Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treat_PSB->Viability_Assay Treat_Diquafosol->Ca_Assay Treat_Diquafosol->Mucin_Assay Treat_Diquafosol->Viability_Assay Treat_ATP->Ca_Assay Treat_Vehicle->Ca_Assay Treat_Vehicle->Mucin_Assay Treat_Vehicle->Viability_Assay Compare Compare Dose-Response Curves and Efficacy Ca_Assay->Compare Mucin_Assay->Compare Viability_Assay->Compare Conclude Determine Relative Potency and Efficacy of PSB-1114 Compare->Conclude

References

A Comparative Guide to PSB-1114 Tetrasodium and Other P2Y2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of PSB-1114 tetrasodium (B8768297) and other prominent P2Y2 receptor agonists, including the endogenous ligands ATP and UTP, and the synthetic agonist diquafosol. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate agonist for their experimental needs.

Executive Summary

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides, is a key player in a multitude of physiological processes, making it an attractive target for therapeutic intervention. PSB-1114 tetrasodium has emerged as a potent and selective synthetic agonist for this receptor. This guide offers a head-to-head comparison of its performance against other common P2Y2 receptor agonists, supported by quantitative data from functional assays and detailed experimental protocols.

Data Presentation: Potency and Selectivity of P2Y2 Receptor Agonists

The following table summarizes the potency (EC50) of various agonists at the human P2Y2 receptor and their selectivity over other P2Y receptor subtypes. Data is derived from studies utilizing calcium mobilization or inositol (B14025) phosphate (B84403) accumulation assays in human 1321N1 astrocytoma cells or other relevant cell lines.

AgonistP2Y2 EC50 (nM)P2Y4 EC50 (µM)P2Y6 EC50 (µM)Selectivity (P2Y2 vs. P2Y4/P2Y6)Reference
This compound 134 9.3 7.0 >50-fold [1][2][3]
ATP1500 - 5800--Non-selective[4]
UTP1500 - 5800--Non-selective[4]
Diquafosol (Up4U)---Selective P2Y2 agonist[5][6]
MRS2698---Selective P2Y2 agonist[5]

Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the activity of P2Y2 receptor agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y2 receptor activation.

Cell Culture and Plating:

  • Human 1321N1 astrocytoma cells, stably or endogenously expressing the P2Y2 receptor, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded into black-walled, clear-bottom 96-well plates at a density that allows them to reach confluency on the day of the experiment.

Dye Loading:

  • The growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer (in mM: 110 NaCl, 5.4 KCl, 1 MgSO4, 1.8 CaCl2, 20 HEPES, 20 glucose; pH 7.4).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µM), in the same buffer for 60 minutes at 37°C.

Agonist Stimulation and Measurement:

  • After incubation, the dye solution is removed, and cells are washed again with the buffer.

  • The plate is placed in a fluorescence plate reader (e.g., FlexStation).

  • Baseline fluorescence is recorded before the addition of the P2Y2 receptor agonist.

  • Agonists are prepared at various concentrations and added to the wells.

  • Changes in intracellular calcium are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • The data is typically expressed as the ratio of fluorescence at the two excitation wavelengths or as a percentage of the maximum response.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a downstream signaling product of P2Y2 receptor activation via the Gq pathway.

Cell Labeling:

  • Cells (e.g., 1321N1) are seeded in 12-well plates and grown to near confluency.

  • The cells are then labeled overnight by incubating them in an inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL).

Agonist Stimulation:

  • After labeling, the medium is removed, and the cells are washed with a suitable buffer.

  • Cells are pre-incubated with LiCl (10 mM) for 15-30 minutes to inhibit inositol monophosphatase, thereby allowing for the accumulation of IPs.

  • The P2Y2 receptor agonists are then added at various concentrations and incubated for a defined period (e.g., 30-60 minutes).

Extraction and Quantification of Inositol Phosphates:

  • The reaction is terminated by adding ice-cold perchloric acid or trichloroacetic acid.

  • The cell lysates are collected, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.

  • Results are expressed as the amount of radioactivity incorporated into the inositol phosphate fraction relative to the total radioactivity in the lipid fraction.

Mandatory Visualizations

P2Y2 Receptor Signaling Pathway

The activation of the P2Y2 receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The receptor can also couple to other G proteins like G12/13, leading to the activation of Rho GTPases and subsequent cytoskeletal rearrangements.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_protein G Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response P2Y2 P2Y2 Receptor Gq11 Gαq/11 P2Y2->Gq11 Activates G1213 Gα12/13 P2Y2->G1213 Activates Agonist PSB-1114 (or other agonist) Agonist->P2Y2 Binds to PLC Phospholipase C (PLC) Gq11->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Induces Calcium_Mobilization_Workflow start Start cell_culture 1. Culture P2Y2-expressing cells (e.g., 1321N1) in 96-well plates start->cell_culture dye_loading 2. Wash cells and load with a calcium-sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading incubation 3. Incubate to allow dye uptake dye_loading->incubation plate_reader 4. Place plate in a fluorescence plate reader incubation->plate_reader baseline 5. Record baseline fluorescence plate_reader->baseline agonist_addition 6. Add P2Y2 receptor agonist (e.g., PSB-1114) baseline->agonist_addition measurement 7. Measure change in fluorescence intensity over time agonist_addition->measurement analysis 8. Analyze data to determine EC50 and maximum response measurement->analysis end End analysis->end Agonist_Selectivity_Logic cluster_testing Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion test_P2Y2 Determine agonist EC50 at P2Y2 receptor compare_EC50 Compare EC50 values test_P2Y2->compare_EC50 test_other_P2Y Determine agonist EC50 at other P2Y receptors (e.g., P2Y4, P2Y6) test_other_P2Y->compare_EC50 selective Agonist is SELECTIVE for P2Y2 compare_EC50->selective EC50 (P2Y2) << EC50 (other P2Y) non_selective Agonist is NON-SELECTIVE compare_EC50->non_selective EC50 (P2Y2) ≈ EC50 (other P2Y)

References

A Comparative Analysis of Receptor Selectivity: PSB-1114 Tetrasodium versus Endogenous Ligands ATP and UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of purinergic signaling research, the quest for selective receptor modulators is paramount for dissecting cellular mechanisms and developing targeted therapeutics. This guide provides a comprehensive comparison of the synthetic P2Y2 receptor agonist, PSB-1114 tetrasodium, with the endogenous nucleotides Adenosine Triphosphate (ATP) and Uridine Triphosphate (UTP). The data presented herein offers researchers, scientists, and drug development professionals a clear, objective overview of the selectivity profiles of these critical compounds, supported by established experimental data.

Quantitative Comparison of Receptor Activity

The selectivity of a compound is a critical determinant of its utility in research and its potential as a therapeutic agent. The following table summarizes the half-maximal effective concentrations (EC50) of PSB-1114, ATP, and UTP at various P2Y receptor subtypes. Lower EC50 values indicate higher potency.

Receptor SubtypePSB-1114 (EC50, µM)ATP (EC50, µM)UTP (EC50, µM)
P2Y1 No significant activity1.5[1]No significant activity
P2Y2 0.134[2]0.085 - 3[1][3]0.049 - 3[1][3]
P2Y4 >10 (low affinity)Inactive (human)0.073[3]
P2Y6 >10 (low affinity)No significant activityNo significant activity (UDP is the primary agonist)
P2Y11 No significant activity17.3[1]Inactive
P2Y12 No significant activityAntagonistNo significant activity

Key Observations:

  • PSB-1114 demonstrates high potency and selectivity for the P2Y2 receptor, with an EC50 value of 0.134 µM.[2] It exhibits significantly lower affinity for other P2Y receptors, such as P2Y4 and P2Y6, with reported selectivity of over 60-fold.

  • ATP acts as an agonist at multiple P2Y receptors, including P2Y2 and P2Y11, and can also antagonize the P2Y12 receptor.[1]

  • UTP is a potent agonist at both P2Y2 and P2Y4 receptors.[1][3] In humans, the P2Y4 receptor is selectively activated by UTP and not ATP.

Visualizing the P2Y2 Receptor Signaling Pathway

To illustrate the mechanism of action, the following diagram depicts the signaling cascade initiated by the activation of the P2Y2 receptor, a Gq-coupled receptor. Both ATP and UTP, as well as the selective agonist PSB-1114, can initiate this pathway.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand ATP / UTP / PSB-1114 P2Y2R P2Y2 Receptor Ligand->P2Y2R Binds to Gq Gαq P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Downstream Downstream Cellular Responses Ca2+->Downstream PKC->Downstream

Caption: P2Y2 Receptor Signaling Pathway.

Experimental Protocols

The determination of ligand selectivity and potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used to characterize compounds acting on P2Y receptors.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human P2Y receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]ATP or a specific high-affinity radiolabeled antagonist), and varying concentrations of the unlabeled test compound (PSB-1114, ATP, or UTP).

  • To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of a non-radiolabeled agonist or antagonist.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled P2Y receptor signaling.

1. Cell Preparation:

  • Seed cells expressing the P2Y receptor of interest into black-walled, clear-bottom 96- or 384-well microplates.

  • Allow the cells to adhere and grow to a near-confluent monolayer.

2. Dye Loading:

  • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer containing an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye de-esterification and intracellular accumulation.

3. Compound Addition and Signal Detection:

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading.

  • Add varying concentrations of the test agonist (PSB-1114, ATP, or UTP) to the wells.

  • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

4. Data Analysis:

  • Measure the peak fluorescence response for each concentration of the agonist.

  • Plot the peak response as a function of the log concentration of the agonist.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

The data and protocols presented in this guide underscore the distinct selectivity profiles of this compound, ATP, and UTP. PSB-1114 emerges as a highly selective and potent tool for the investigation of P2Y2 receptor function, offering a significant advantage over the broader activity spectra of the endogenous ligands ATP and UTP. For researchers aiming to specifically probe the P2Y2 receptor signaling pathway, PSB-1114 provides a more precise pharmacological instrument, minimizing the confounding effects of activating other P2Y receptor subtypes. The detailed experimental methodologies provided herein serve as a valuable resource for the consistent and reliable characterization of purinergic receptor modulators.

References

Cross-Validation of P2Y12 Receptor Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for inhibiting the P2Y12 receptor: the use of a pharmacological antagonist and siRNA-mediated gene silencing. This document offers a framework for cross-validating experimental findings to ensure the specificity of observed effects to P2Y12 receptor modulation.

The P2Y12 receptor, a crucial mediator of platelet activation and a key player in inflammatory responses, is a significant target in cardiovascular and neuroinflammatory research. Validating that an observed cellular or physiological response is unequivocally due to the modulation of this receptor is paramount. This guide outlines a comparative approach using a selective P2Y12 antagonist and small interfering RNA (siRNA) to achieve this validation.

For the purpose of this guide, we will focus on the comparison between a potent and selective P2Y12 antagonist, such as PSB0739 or R-138727 (the active metabolite of prasugrel), and P2Y12-specific siRNA. While the initial topic mentioned PSB-1114 tetrasodium, it is important to note that this compound is a P2Y2 receptor agonist and not suitable for P2Y12 inhibition studies.

Comparative Analysis of P2Y12 Inhibition Methods

Data Presentation: Quantitative Comparison of Inhibitory Effects

The following tables summarize quantitative data from studies comparing the effects of P2Y12 antagonists and P2Y12 siRNA on various downstream signaling events and cellular functions.

ParameterPharmacological Inhibition (PSB0739)Genetic Inhibition (P2Y12 siRNA)Cell TypeReference
IL-1β Production (LPS + ATP stimulated) ↓ 50% with 10 µM↓ ~60%Microglial Cells[1]
IL-1β mRNA Expression (LPS + ATP stimulated) ↓ ~40% with 10 µM↓ ~50%Microglial Cells[1]
ParameterPharmacological Inhibition (R-138727)Genetic Inhibition (P2Y12 siRNA)Cell TypeReference
MCP-1 mRNA Upregulation (ADP stimulated) Significantly inhibitedSignificantly inhibitedVascular Smooth Muscle Cells[2]
MCP-1 Protein Upregulation (ADP stimulated) DiminishedDiminishedVascular Smooth Muscle Cells[2]
JNK Activation (ADP stimulated) InhibitedInhibitedVascular Smooth Muscle Cells[2]
ParameterPharmacological Inhibition (Prasugrel - active metabolite R-138727)Genetic Inhibition (P2Y12 Knockout)Platelet FunctionReference
ADP-induced Platelet Aggregation IC50 = 3.82 µMAbolishedPlatelets[3]
cAMP Levels (in response to PGE1) IncreasedIncreasedPlatelets[4][5]
AKT Phosphorylation DecreasedDecreasedPlatelets[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

P2Y12 siRNA Transfection in Microglial Cells

This protocol is adapted from studies investigating neuroinflammation.

  • Cell Seeding: Plate primary microglial cells or a microglial cell line (e.g., BV2) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute P2Y12-specific siRNA and a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

  • Validation of Knockdown: Assess the efficiency of P2Y12 knockdown by quantitative real-time PCR (qRT-PCR) or Western blotting.

Measurement of IL-1β in Microglial Supernatant by ELISA

This protocol outlines the quantification of a key pro-inflammatory cytokine.

  • Sample Collection: After treatment with the P2Y12 antagonist or post-siRNA transfection and stimulation (e.g., with LPS and ATP), collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody for IL-1β.

    • Incubate and wash, then add streptavidin-HRP.

    • Incubate and wash, then add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Quantification of MCP-1 mRNA in Vascular Smooth Muscle Cells by qRT-PCR

This protocol details the measurement of a key chemokine involved in vascular inflammation.

  • Cell Treatment: Treat vascular smooth muscle cells (VSMCs) with a P2Y12 antagonist or transfect with P2Y12 siRNA, followed by stimulation with ADP.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform real-time PCR using primers specific for MCP-1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Quantify the relative expression of MCP-1 mRNA using the ΔΔCt method.

cAMP Assay in Platelets

This protocol is for measuring the levels of cyclic AMP, a key second messenger in P2Y12 signaling.

  • Platelet Preparation: Isolate platelets from whole blood.

  • Treatment: Incubate the platelets with the P2Y12 antagonist or use platelets from a P2Y12 knockdown model. Stimulate with an adenylate cyclase activator (e.g., forskolin) and a P2Y12 agonist (e.g., ADP).

  • Cell Lysis: Lyse the platelets to release intracellular cAMP.

  • cAMP Measurement: Quantify cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the concentration of cAMP and compare the levels between different treatment groups.

Visualizing the Mechanisms of Inhibition

The following diagrams illustrate the experimental workflow for comparing the two inhibitory methods and the signaling pathway of the P2Y12 receptor, highlighting the points of intervention.

experimental_workflow cluster_prep Cell Preparation cluster_inhibition Inhibition Methods cluster_stimulation Stimulation cluster_analysis Downstream Analysis cluster_validation Validation cell_culture Culture of Target Cells (e.g., Microglia, VSMCs, Platelets) pharmacological Pharmacological Inhibition (P2Y12 Antagonist) cell_culture->pharmacological genetic Genetic Inhibition (P2Y12 siRNA) cell_culture->genetic stimulation Stimulation with P2Y12 Agonist (e.g., ADP) pharmacological->stimulation genetic->stimulation elisa ELISA (e.g., IL-1β) stimulation->elisa qpcr qRT-PCR (e.g., MCP-1) stimulation->qpcr cAMP cAMP Assay stimulation->cAMP western Western Blot (e.g., p-AKT) stimulation->western validation Cross-Validation of Results elisa->validation qpcr->validation cAMP->validation western->validation

Caption: Experimental workflow for cross-validating P2Y12-dependent effects.

p2y12_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Points of Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi P2Y12->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Gi->AC PI3K PI3K Gi->PI3K Activates PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKA->Response Inhibits AKT AKT PI3K->AKT Activates AKT->Response Promotes Antagonist P2Y12 Antagonist (e.g., PSB0739) Antagonist->P2Y12 Blocks Binding siRNA P2Y12 siRNA (Degrades P2Y12 mRNA) siRNA->P2Y12 Prevents Synthesis

Caption: P2Y12 signaling pathway and points of intervention.

References

Assessing the Specificity of PSB-1114 Tetrasodium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, establishing the specificity of a new ligand is a critical step. This guide provides a framework for assessing the receptor specificity of PSB-1114 tetrasodium (B8768297), a potent P2Y2 receptor agonist, through the use of selective receptor antagonists. We present a comparative analysis of relevant antagonists, detailed experimental protocols for functional assays, and visualizations to clarify the underlying signaling pathways and experimental logic.

PSB-1114 tetrasodium is recognized as a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes.[1][2] To rigorously validate its specificity, it is essential to demonstrate that its activity is blocked by a selective P2Y2 receptor antagonist, but not by antagonists of other related P2Y receptor subtypes. This guide focuses on a comparative approach using AR-C118925 (a selective P2Y2 antagonist), MRS2578 (a selective P2Y6 antagonist), and a P2Y12 antagonist such as clopidogrel.

Comparative Analysis of Receptor Antagonists

The following table summarizes the key characteristics of the receptor antagonists pertinent to assessing the specificity of PSB-1114. The data is compiled from various pharmacological studies.

AntagonistPrimary TargetKnown SelectivityExpected Effect on PSB-1114 Activity
AR-C118925 P2Y2 ReceptorPotent and selective non-nucleotide competitive antagonist of the P2Y2 receptor.[3]Complete inhibition of PSB-1114-induced cellular response.
MRS2578 P2Y6 ReceptorSelective antagonist of the P2Y6 receptor.[4]No significant inhibition of PSB-1114-induced cellular response.
Clopidogrel (active metabolite) P2Y12 ReceptorIrreversible antagonist of the P2Y12 receptor.[5][6]No significant inhibition of PSB-1114-induced cellular response.

Experimental Protocols

A common and effective method to assess the activity of P2Y2 receptor agonists is to measure the mobilization of intracellular calcium. The P2Y2 receptor couples to the Gq family of G proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be quantified using fluorescent calcium indicators.

Key Experiment: Intracellular Calcium Mobilization Assay

This experiment aims to measure the ability of various receptor antagonists to inhibit the increase in intracellular calcium induced by PSB-1114.

Materials:

  • Cells endogenously or recombinantly expressing the human P2Y2 receptor (e.g., HEK293, 1321N1).

  • This compound.

  • AR-C118925.

  • MRS2578.

  • An appropriate P2Y12 receptor antagonist (e.g., the active metabolite of clopidogrel).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black-walled, clear-bottom microplates.

  • A fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Plate the cells in 96-well microplates and grow to near confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the antagonists (AR-C118925, MRS2578, and the P2Y12 antagonist) in HBSS.

    • Add the desired concentration of each antagonist to the respective wells. For control wells, add HBSS.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Measurement of Calcium Mobilization:

    • Prepare a solution of PSB-1114 in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

    • After establishing a stable baseline fluorescence, use the automated injector to add the PSB-1114 solution to each well.

    • Continue recording the fluorescence for at least 60 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response in the antagonist-treated wells to the response in the control (no antagonist) wells.

    • Plot the normalized response as a function of the antagonist concentration to generate concentration-response curves and determine the IC50 values for each antagonist.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the P2Y2 receptor signaling pathway, the experimental workflow, and the logical framework for assessing specificity.

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y2 P2Y2 Receptor Gq Gq P2Y2->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_release Ca²⁺ Release IP3R->Ca_release PSB1114 PSB-1114 PSB1114->P2Y2 Binds & Activates ARC118925 AR-C118925 ARC118925->P2Y2 Binds & Blocks Experimental_Workflow A Plate cells expressing P2Y2 receptor B Load cells with Fluo-4 AM calcium indicator A->B C Wash cells to remove extracellular dye B->C D Pre-incubate with receptor antagonist (AR-C118925, MRS2578, etc.) C->D E Stimulate with PSB-1114 D->E F Measure intracellular calcium mobilization E->F G Analyze data and determine IC50 values F->G Logic_Diagram cluster_hypothesis Hypothesis cluster_predictions Predictions cluster_conclusion Conclusion H PSB-1114 is a specific P2Y2 agonist P1 AR-C118925 (P2Y2 antagonist) will inhibit PSB-1114 activity H->P1 P2 MRS2578 (P2Y6 antagonist) will NOT inhibit PSB-1114 activity H->P2 P3 P2Y12 antagonist will NOT inhibit PSB-1114 activity H->P3 C Specificity of PSB-1114 for P2Y2 is confirmed P1->C P2->C P3->C

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of PSB-1114 tetrasodium (B8768297) and its analogs as potent and selective P2Y2 receptor agonists.

This guide provides a detailed comparative analysis of PSB-1114 tetrasodium, a potent and selective P2Y2 receptor agonist, and its relevant analogs. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of P2Y2 receptors. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the P2Y2 receptor signaling pathway and a typical experimental workflow.

Introduction to P2Y2 Receptor Agonists

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular nucleotides, primarily adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). Activation of the P2Y2 receptor is involved in a variety of physiological processes, including ion transport, inflammation, and cell proliferation. Consequently, P2Y2 receptor agonists are of significant interest as potential therapeutic agents for conditions such as dry eye disease and cystic fibrosis. This compound has emerged as a potent and selective synthetic agonist for the P2Y2 receptor, exhibiting enhanced enzymatic stability compared to its endogenous counterparts. This guide provides a comparative analysis of PSB-1114 with other key P2Y2 agonists.

Data Presentation: Comparative Potency of P2Y2 Receptor Agonists

The following table summarizes the potency (EC50 values) of this compound and a selection of its analogs at the human P2Y2 receptor. The data is compiled from various in vitro studies, and the EC50 value represents the concentration of the agonist that elicits 50% of the maximal response.

CompoundAgonist TypeP2Y2 EC50 (nM)Selectivity
This compound Synthetic Analog134[1][2][3][4]>50-fold selective vs P2Y4 and P2Y6[2][3]
Uridine Triphosphate (UTP)Endogenous Agonist49 - 3500[5][6]Activates P2Y4
Adenosine Triphosphate (ATP)Endogenous Agonist85 - 5800[5]Activates other P2Y and P2X receptors
2-thio-UTPSynthetic Analog35More selective than UTP
4-thio-UTPSynthetic Analog23More potent than 2-thio-UTP at P2Y4
MRS2698Synthetic AnalogPotent agonistSelective P2Y2 agonist
Diquafosol (Up4U)Dinucleotide AnalogPotent agonistUsed in treatment for dry eye disease
Denufosol (Up4dC)Dinucleotide AnalogPotent agonistInvestigated for cystic fibrosis treatment

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for two key assays used to characterize P2Y2 receptor agonists.

Calcium Mobilization Assay using a Fluorescent Imaging Plate Reader (FLIPR)

This assay measures the increase in intracellular calcium concentration upon agonist stimulation of Gq-coupled receptors like P2Y2.

Cell Line: Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.

Materials:

  • 1321N1-P2Y2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • P2Y2 receptor agonists (PSB-1114, UTP, etc.)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed 1321N1-P2Y2 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cell plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.

  • Agonist Preparation: Prepare serial dilutions of the P2Y2 receptor agonists in assay buffer in a separate compound plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells.

    • It will then add the agonists from the compound plate to the cell plate and immediately begin kinetic reading of the fluorescence signal.

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is calculated for each well.

    • The data is then normalized to the maximum response and plotted against the logarithm of the agonist concentration.

    • The EC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates (IPs), the downstream second messengers of phospholipase C activation.

Cell Line: Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.

Materials:

  • 1321N1-P2Y2 cells

  • Inositol-free culture medium

  • [³H]-myo-inositol

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase)

  • P2Y2 receptor agonists

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Plate 1321N1-P2Y2 cells and grow them in inositol-free medium supplemented with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing LiCl (e.g., 10 mM) for a short period.

    • Add the P2Y2 receptor agonists at various concentrations and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Incubate on ice to allow for cell lysis and protein precipitation.

    • Neutralize the extracts with a suitable buffer.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to columns containing Dowex AG1-X8 anion-exchange resin.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer.

  • Quantification:

    • Add the eluted fraction to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of [³H]-inositol phosphates is determined for each agonist concentration.

    • The data is then analyzed similarly to the calcium mobilization assay to determine EC50 values.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist PSB-1114 / UTP / ATP P2Y2R P2Y2 Receptor Agonist->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Ion Transport) Ca2->Response PKC->Response

Caption: P2Y2 Receptor Signaling Pathway

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Seed P2Y2-expressing cells in microplate B 2. Incubate overnight A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Incubate for 1 hour C->D E 5. Place cell and compound plates in FLIPR D->E F 6. Measure baseline fluorescence E->F G 7. Add agonist and measure kinetic fluorescence change F->G H 8. Calculate change in fluorescence G->H I 9. Plot dose-response curve H->I J 10. Determine EC50 value I->J

Caption: Calcium Mobilization Assay Workflow

References

Reproducibility of Experiments Using PSB-1114 Tetrasodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the P2Y2 receptor, PSB-1114 tetrasodium (B8768297) has emerged as a potent and selective agonist. Its enzymatic stability and high selectivity make it a valuable tool for elucidating the physiological and pathological roles of the P2Y2 receptor.[1][2] This guide provides a comparative analysis of PSB-1114 with other P2Y2 receptor agonists, supported by experimental data and detailed protocols to ensure the reproducibility of key experiments.

Performance Comparison of P2Y2 Receptor Agonists

PSB-1114 tetrasodium is a subtype-selective P2Y2 receptor agonist with a reported half-maximal effective concentration (EC50) of 134 nM.[1] It exhibits over 50-fold selectivity for the P2Y2 receptor over the P2Y4 and P2Y6 receptors.[1] The following table summarizes the potency of PSB-1114 in comparison to other commonly used P2Y2 receptor agonists. It is important to note that EC50 values can vary between different studies due to variations in experimental conditions, such as the cell line and assay methodology used.

AgonistReported EC50 (Human P2Y2 Receptor)Key Characteristics
This compound 134 nM [1]Potent, enzymatically stable, and highly selective over P2Y4 and P2Y6 receptors. [1]
ATP (endogenous agonist)85 nM[3]Natural agonist, but also activates other P2Y (P2Y1, P2Y11) and P2X receptors, leading to lower selectivity.[3]
UTP (endogenous agonist)49 nM[3]Natural agonist, also activates the P2Y4 receptor.[3]
MRS26988 nMA highly potent and selective P2Y2 receptor agonist.[4]
Denufosol (B1242441) tetrasodium220 nM[5]A metabolically stable P2Y2 agonist that has been investigated in clinical trials for cystic fibrosis.[6][7]
Ap4A28.2 µM[8]An endogenous dinucleotide that can activate P2Y2 receptors.[8][9]
Up4U (Diquafosol)100 nM[5]A dinucleotide P2Y2 agonist approved for the treatment of dry eye disease in some countries.[10]

Key Experimental Protocols

To facilitate the reproducible assessment of PSB-1114 and other P2Y2 receptor agonists, detailed protocols for two key functional assays are provided below: Calcium Mobilization and ERK Phosphorylation.

Calcium Mobilization Assay

This assay is a primary method to determine the activation of Gq-coupled receptors like P2Y2, which signal through the release of intracellular calcium.

Objective: To measure the increase in intracellular calcium concentration in response to P2Y2 receptor agonist stimulation.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells, A431 cells, or other suitable cell lines).[11]

  • This compound and other P2Y2 receptor agonists.

  • P2Y2 receptor antagonist (e.g., AR-C118925) for specificity control.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[12][13]

  • Pluronic F-127.

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., FLIPR).[14]

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2AM) and Pluronic F-127 (e.g., 0.01% w/v) in a buffered salt solution.[12]

    • Remove the culture medium from the cells and wash gently with the buffered salt solution.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C, protected from light.[12]

  • Agonist Preparation: Prepare serial dilutions of PSB-1114 and other agonists in the buffered salt solution.

  • Measurement of Calcium Flux:

    • After incubation, wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add the agonist solutions to the wells and immediately begin kinetic measurement of fluorescence changes over time. An increase in fluorescence indicates a rise in intracellular calcium.[13]

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value from the curve using non-linear regression analysis.

ERK Phosphorylation Assay

Activation of the P2Y2 receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[15]

Objective: To quantify the level of ERK1/2 phosphorylation in response to P2Y2 receptor agonist stimulation.

Materials:

  • Cells expressing the P2Y2 receptor.

  • This compound and other P2Y2 receptor agonists.

  • Serum-free cell culture medium.

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

  • Western blot equipment and reagents.

  • Alternatively, a cell-based ELISA kit for phospho-ERK can be used for a higher throughput format.[16][17]

Procedure (Western Blot):

  • Cell Culture and Stimulation:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

    • Stimulate the cells with different concentrations of PSB-1114 or other agonists for a predetermined time (e.g., 5-15 minutes).[15]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK using densitometry software.

    • Calculate the ratio of p-ERK to t-ERK for each sample.

    • Plot the normalized p-ERK levels against the agonist concentration to generate a dose-response curve and determine the EC50.

Visualizing Experimental Pathways

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2R P2Y2 Receptor Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (from ER) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates MAPK_cascade MAPK Cascade (e.g., MEK) PKC->MAPK_cascade Activates ERK ERK (inactive) MAPK_cascade->ERK Phosphorylates pERK p-ERK (active) ERK->pERK Response Cellular Response (e.g., Proliferation) pERK->Response Leads to Agonist PSB-1114 (Agonist) Agonist->P2Y2R Binds

Caption: P2Y2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Culture Overnight A->B C Load with Fluorescent Dye (e.g., Fluo-4) B->C D Stimulate with PSB-1114/ Other Agonists C->D E Measure Response (e.g., Calcium Flux, ERK Phosphorylation) D->E F Generate Dose-Response Curve E->F G Calculate EC50 F->G

Caption: General Experimental Workflow.

References

A Comparative Guide to the P2Y2 Receptor Agonist PSB-1114 Tetrasodium for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist. This document outlines its performance in key in vitro assays, offers a comparison with other P2Y2 receptor agonists, and provides detailed experimental methodologies to support further research.

Introduction to PSB-1114 Tetrasodium

This compound is a synthetic nucleotide analogue that acts as a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. It is characterized by its enzymatic stability, making it a valuable tool for studying P2Y2 receptor signaling and function in various physiological and pathological processes.[1] The P2Y2 receptor is implicated in a wide range of cellular responses, including ion transport, inflammation, and cell migration.[2][3]

Comparative Analysis of P2Y2 Receptor Agonists

The selection of an appropriate agonist is critical for studying the specific roles of the P2Y2 receptor. This section compares PSB-1114 with other commonly used P2Y2 receptor agonists.

Quantitative Data Summary

The following table summarizes the potency of PSB-1114 and other P2Y2 receptor agonists from various studies. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.

AgonistReceptor TargetReported EC50 (nM)Cell Type/AssayReference
This compound P2Y2 134 Not specified
ATPP2Y2~10,000Mouse podocyte cell lines (whole-cell recordings)
UTPP2Y2-Mouse podocyte cell lines (smaller currents than ATP)
ADPP2Y2-Mouse podocyte cell lines (smaller currents than ATP)
UDPP2Y2-Mouse podocyte cell lines (smaller currents than ATP)
DiquafosolP2Y2-Used in treatment for dry eye disease[4]

EC50 values represent the concentration of an agonist that gives half-maximal response.

Signaling Pathways of the P2Y2 Receptor

Activation of the P2Y2 receptor by agonists such as PSB-1114 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11, G12/13, and Gi/o proteins, leading to the activation of multiple downstream effectors.

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq G1213 G12/13 P2Y2->G1213 Gio Gi/o P2Y2->Gio PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates AC Adenylyl Cyclase Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton cAMP ↓ cAMP AC->cAMP PSB1114 PSB-1114 PSB1114->P2Y2 Agonist Binding

P2Y2 Receptor Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments involving P2Y2 receptor agonists, based on protocols described in the literature.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y2 receptor activation.

Cell Culture and Plating:

  • Culture cells (e.g., HEK293 cells stably expressing the human P2Y2 receptor, or primary cells like podocytes) in appropriate growth medium.

  • Seed cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with a non-ionic surfactant like Pluronic F-127 to aid dye solubilization.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBSS to remove extracellular dye.

Agonist Stimulation and Data Acquisition:

  • Prepare serial dilutions of PSB-1114 and other P2Y2 agonists in HBSS.

  • Use a fluorescence plate reader equipped with an automated injection system to add the agonist solutions to the wells.

  • Measure the fluorescence intensity before and after agonist addition. For Fluo-4, excitation is typically at 485 nm and emission at 525 nm.

  • Record data for a sufficient duration to capture the peak response and subsequent decay.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the maximum response observed with a saturating concentration of a reference agonist (e.g., ATP or UTP).

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture and seed cells in 96-well plate D Wash cells A->D B Prepare agonist solutions (PSB-1114, ATP, etc.) G Automated injection of agonists & fluorescence reading B->G C Prepare dye-loading solution (e.g., Fluo-4 AM) E Load cells with calcium-sensitive dye C->E D->E F Wash cells to remove extracellular dye E->F F->G H Calculate ΔF (Peak - Baseline) G->H I Normalize data H->I J Plot dose-response curve and determine EC50 I->J

Calcium Mobilization Assay Workflow
Cell Migration Assay (Transwell Assay)

This assay assesses the effect of P2Y2 receptor activation on cell migration.

Cell Culture and Serum Starvation:

  • Culture cells of interest in their standard growth medium.

  • Prior to the assay, serum-starve the cells for 4-24 hours to reduce basal migration rates.

Assay Setup:

  • Use Transwell inserts with a porous membrane (e.g., 8 µm pore size).

  • In the lower chamber of the well, add medium containing the chemoattractant (PSB-1114 or other agonists) or a vehicle control.

  • Harvest the serum-starved cells and resuspend them in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell insert.

Incubation and Staining:

  • Incubate the plates at 37°C for a period sufficient to allow for cell migration (typically 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a fixative solution (e.g., methanol (B129727) or paraformaldehyde).

  • Stain the fixed cells with a suitable stain, such as Crystal Violet or DAPI.

Quantification:

  • Wash the stained inserts to remove excess stain.

  • Allow the inserts to dry completely.

  • Elute the stain from the cells using a solubilization buffer.

  • Measure the absorbance of the eluted stain using a plate reader at the appropriate wavelength (e.g., 570 nm for Crystal Violet).

  • Alternatively, count the number of migrated cells in several representative fields of view under a microscope.

Data Analysis:

  • Express the migration as the absorbance reading or the average number of migrated cells.

  • Compare the migration in response to different agonists or concentrations to the vehicle control.

Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Quantification & Analysis A Culture and serum-starve cells C Add cell suspension to upper chamber A->C B Prepare chemoattractant solutions in lower chamber B->C D Incubate to allow cell migration C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Elute stain and measure absorbance F->G H or Microscopic cell counting F->H I Compare migration vs. control G->I H->I

Transwell Migration Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the P2Y2 receptor. Its high potency and selectivity, coupled with its metabolic stability, make it a reliable agonist for in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust experiments to further elucidate the role of the P2Y2 receptor in health and disease. Future research should focus on direct, side-by-side comparisons of PSB-1114 with other P2Y2 agonists across a variety of functional assays to build a more comprehensive understanding of their relative pharmacological profiles.

References

Comparative Efficacy Analysis of PSB-1114 Tetrasodium and Alternative P2Y2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the potency and selectivity of PSB-1114 tetrasodium (B8768297) in comparison to other P2Y2 receptor agonists, supported by experimental data and methodologies.

This guide provides a comparative meta-analysis of the efficacy data for PSB-1114 tetrasodium, a potent and selective P2Y2 receptor agonist. The information is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the relevant signaling pathway and experimental workflow.

Executive Summary

This compound has emerged as a significant research tool for studying the P2Y2 receptor, a G-protein coupled receptor involved in a variety of physiological processes. This guide presents a comparison of its efficacy with the clinically approved P2Y2 agonist, diquafosol (B1208481) tetrasodium. The data indicates that this compound exhibits high potency at the human P2Y2 receptor.

Data Presentation

The following tables summarize the quantitative efficacy data for this compound and the comparator, diquafosol tetrasodium.

Table 1: In Vitro Efficacy of P2Y2 Receptor Agonists

CompoundReceptor TargetAssay TypeCell LineMeasured Potency (EC50)SelectivityReference
This compound (14g)Human P2Y2Calcium Mobilization1321N1 astrocytoma cells0.134 µM>50-fold vs. P2Y4 & P2Y6[1][2][3]
Diquafosol tetrasodiumHuman P2Y2Not specifiedNot specifiedPotent AgonistAgonist at P2Y2[4][5][6]

Note: A specific EC50 value for diquafosol from a comparable primary research article was not available in the searched literature. It is widely described as a potent P2Y2 receptor agonist approved for clinical use.

Experimental Protocols

The efficacy data for this compound was determined using a calcium mobilization assay in a human astrocytoma cell line (1321N1) stably expressing the human P2Y2 receptor.

Calcium Mobilization Assay for P2Y2 Receptor Activation

Objective: To determine the potency (EC50) of compounds at the human P2Y2 receptor by measuring intracellular calcium concentration changes upon agonist stimulation.

Cell Line: Human astrocytoma cells (1321N1) stably transfected with the human P2Y2 receptor.

Methodology:

  • Cell Culture: 1321N1 cells expressing the recombinant human P2Y2 receptor were cultured in a suitable medium and maintained under standard cell culture conditions.

  • Cell Plating: Cells were seeded into 96-well plates and allowed to adhere and grow to an appropriate confluence.

  • Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Preparation: Test compounds, including this compound, were prepared in a series of dilutions to generate concentration-response curves.

  • Agonist Stimulation and Signal Detection: The compound dilutions were added to the dye-loaded cells, and the resulting changes in fluorescence intensity were measured over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, was plotted against the compound concentration. The EC50 value, representing the concentration of the agonist that elicits a half-maximal response, was calculated from the resulting sigmoidal dose-response curve.

This methodology is a standard and robust method for assessing the activity of Gq-coupled GPCRs like the P2Y2 receptor.

Mandatory Visualizations

P2Y2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by P2Y2 receptor agonists like this compound.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets Agonist PSB-1114 (Agonist) Agonist->P2Y2 Binds to

Caption: P2Y2 Receptor Signaling Pathway.

Experimental Workflow for Efficacy Testing

The diagram below outlines the general workflow for determining the in vitro efficacy of a P2Y2 receptor agonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture P2Y2-expressing cells B Seed cells into 96-well plates A->B C Load cells with Ca²⁺ sensitive dye B->C E Add compound to cells C->E D Prepare serial dilutions of PSB-1114 D->E F Measure fluorescence change E->F G Plot dose-response curve F->G H Calculate EC50 value G->H

Caption: Experimental Workflow for In Vitro Efficacy.

References

Safety Operating Guide

Personal protective equipment for handling PSB-1114 tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and logistical information for the use of PSB-1114 tetrasodium (B8768297) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.

PSB-1114 tetrasodium is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor involved in numerous physiological processes.[1][2] Its use as a research tool necessitates a thorough understanding of its properties and the implementation of appropriate safety measures.

Personal Protective Equipment (PPE) and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally similar tetrasodium salts provide a strong basis for recommended safety protocols. The primary hazards are associated with eye contact, skin contact, inhalation, and ingestion.

Recommended PPE:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.Protects against eye irritation or serious eye damage from dust or solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin irritation or absorption.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of respiratory tract irritation from inhalation of the powder form.

Operational Plan: Safe Handling and Storage

General Handling Precautions:

  • Avoid contact: Do not get in eyes, on skin, or on clothing.

  • Avoid inhalation: Avoid breathing dust or aerosols.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry place.

  • Tocris Bioscience recommends storing this compound at -80°C.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 622.14 g/mol [1]
Purity ≥98% (HPLC)[1]
EC50 (P2Y2 receptor) 134 nM[3]
Solubility Soluble in water[1]
Storage Temperature -80°C[1]

Experimental Protocol: In Vitro P2Y2 Receptor Activation Assay

This protocol provides a general framework for assessing the activation of the P2Y2 receptor by this compound in a cell-based assay.

Objective: To determine the dose-dependent activation of the P2Y2 receptor by this compound by measuring a downstream signaling event (e.g., intracellular calcium mobilization or ERK phosphorylation).

Materials:

  • Cells expressing the P2Y2 receptor (e.g., HEK293-P2Y2)

  • This compound

  • Cell culture medium and supplements

  • Assay buffer

  • Reagents for detecting the downstream signal (e.g., Fluo-4 AM for calcium, or antibodies for Western blotting of pERK)

  • Plate reader or Western blotting equipment

Procedure:

  • Cell Culture: Culture the P2Y2-expressing cells under standard conditions until they reach the desired confluency for the assay.

  • Preparation of PSB-1114 Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a high concentration.

  • Serial Dilutions: Perform serial dilutions of the PSB-1114 stock solution in assay buffer to create a range of concentrations to be tested.

  • Cell Treatment:

    • For calcium mobilization: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Add the different concentrations of PSB-1114 to the cells and immediately measure the fluorescence signal over time using a plate reader.

    • For ERK phosphorylation: Treat the cells with the different concentrations of PSB-1114 for a predetermined time (e.g., 5-15 minutes).

  • Signal Detection:

    • For calcium mobilization: Analyze the fluorescence data to determine the peak response for each concentration.

    • For ERK phosphorylation: Lyse the cells and perform Western blotting using antibodies specific for phosphorylated ERK (pERK) and total ERK.

  • Data Analysis: Plot the response (e.g., peak fluorescence or pERK/total ERK ratio) against the logarithm of the PSB-1114 concentration. Fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the P2Y2 receptor signaling pathway and a typical experimental workflow for studying its activation.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSB1114 PSB-1114 P2Y2 P2Y2 Receptor PSB1114->P2Y2 Gq Gq P2Y2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: P2Y2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (P2Y2-expressing cells) Cell_Treatment Treat Cells with PSB-1114 Dilutions Cell_Culture->Cell_Treatment PSB1114_Prep Prepare PSB-1114 Stock Solution Serial_Dilution Serial Dilutions PSB1114_Prep->Serial_Dilution Serial_Dilution->Cell_Treatment Signal_Detection Detect Downstream Signal (e.g., Calcium, pERK) Cell_Treatment->Signal_Detection Data_Analysis Data Analysis (Dose-Response Curve) Signal_Detection->Data_Analysis EC50 Determine EC50 Data_Analysis->EC50

Caption: Experimental Workflow for P2Y2 Activation.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSB-1114 tetrasodium
Reactant of Route 2
PSB-1114 tetrasodium

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